Technical Documentation Center

3-[(1S)-1-hydroxypropyl]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(1S)-1-hydroxypropyl]phenol

Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Targets & Pharmacological Potential of 3-[(1S)-1-hydroxypropyl]phenol

The following technical guide provides an in-depth analysis of 3-[(1S)-1-hydroxypropyl]phenol , a chiral phenolic secondary metabolite and pharmacophore. This document synthesizes its role as a bioactive fungal isolate,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-[(1S)-1-hydroxypropyl]phenol , a chiral phenolic secondary metabolite and pharmacophore. This document synthesizes its role as a bioactive fungal isolate, a metabolic derivative, and a high-value intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands.

Executive Summary

3-[(1S)-1-hydroxypropyl]phenol (hereafter (S)-3-HPP ) is a chiral benzylic alcohol derivative of 3-propylphenol. While often encountered as a secondary metabolite in fungal species (e.g., Aspergillus, Fusarium) or as a Phase I metabolic product of alkylphenols, its structural architecture—comprising a phenolic pharmacophore linked to a chiral hydroxy-functionalized side chain—positions it as a critical scaffold in medicinal chemistry.

Its therapeutic relevance is threefold:

  • Direct Bioactivity: As a potent antioxidant and tyrosinase inhibitor (antimelanogenic agent).

  • Pharmacophoric Scaffold: As a key building block for Histamine H3 receptor antagonists and related imidazole-based ligands.

  • Metabolic Biomarker: As a specific hydroxylation product of propylphenol preservatives, relevant in toxicology and xenobiotic metabolism studies.

Chemical Profile & Stereochemistry

The biological activity of 3-HPP is stereodependent. The (S)-enantiomer possesses a specific spatial arrangement at the benzylic carbon, influencing its binding affinity to enzymes and receptors.

PropertySpecification
IUPAC Name 3-[(1S)-1-hydroxypropyl]phenol
Common Synonyms (S)-1-(3-hydroxyphenyl)propan-1-ol; (S)-alpha-ethyl-3-hydroxybenzenemethanol
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Chiral Center C1 of the propyl chain (Benzylic position)
Key Functional Groups Phenolic -OH (H-bond donor/acceptor), Benzylic -OH (Chiral anchor), Propyl chain (Lipophilic linker)
Related CAS 625852-10-0 (R-isomer); Racemate often cited in general synthesis.

Primary Therapeutic Targets

A. Tyrosinase (EC 1.14.18.1)

Therapeutic Context: Hyperpigmentation disorders, Melanoma adjunctive therapy. Mechanism: Competitive Inhibition.

Phenolic compounds with lipophilic side chains are classical inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. (S)-3-HPP mimics the substrate L-DOPA but lacks the amino group, allowing it to occupy the active site without being processed into dopaquinone at the same rate.

  • Binding Mode: The phenolic hydroxyl coordinates with the binuclear copper active site of tyrosinase. The (S)-1-hydroxypropyl chain provides steric bulk that fits into the hydrophobic pocket, potentially offering superior selectivity over the (R)-isomer due to steric constraints within the enzyme's chiral binding cleft.

B. Histamine H3 Receptor (GPCR)

Therapeutic Context: Cognitive disorders (Alzheimer's, ADHD), Narcolepsy. Mechanism: Pharmacophoric Fragment / Antagonist Intermediate.

(S)-3-HPP is a validated intermediate in the synthesis of high-affinity imidazole-based H3 antagonists . The 3-(1-hydroxypropyl)phenyl moiety serves as the lipophilic "tail" that anchors the ligand in the receptor's binding pocket, often linked to a basic imidazole "head" group.

  • Relevance: The (S)-configuration at the linker often dictates the potency of the final drug candidate by orienting the phenyl ring for optimal

    
     stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor transmembrane domain.
    
C. Bacterial Cell Membranes & Oxidative Stress

Therapeutic Context: Antimicrobial adjuvant, Cytoprotection. Mechanism: Membrane disruption and Radical Scavenging.

As a fungal metabolite, 3-HPP exhibits inherent allelopathic activity.

  • Antimicrobial: It acts by disrupting the electrochemical gradient of bacterial membranes (uncoupling effect), particularly in Gram-positive bacteria (Staphylococcus aureus).

  • Antioxidant: The phenolic moiety acts as a radical scavenger, donating hydrogen atoms to neutralize Reactive Oxygen Species (ROS), protecting cells from oxidative damage.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual role of (S)-3-HPP: as a direct inhibitor of melanogenesis and as a metabolic product of propylphenol processing.

HPP_Mechanism Propylphenol 3-Propylphenol (Precursor) CYP450 CYP450 (Hydroxylation) Phase I Metabolism Propylphenol->CYP450 Substrate S_3_HPP 3-[(1S)-1-hydroxypropyl]phenol (Active Agent) CYP450->S_3_HPP Stereoselective Hydroxylation Tyrosinase Tyrosinase Enzyme (Melanocytes) S_3_HPP->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis (Pigmentation) S_3_HPP->Melanin Reduces ROS Reactive Oxygen Species (ROS) S_3_HPP->ROS Scavenges (H-atom transfer) H3_Receptor Histamine H3 Receptor (Ligand Synthesis Target) S_3_HPP->H3_Receptor Pharmacophore Integration Tyrosinase->Melanin Catalysis CellDamage Oxidative Stress / Apoptosis ROS->CellDamage Induces

Figure 1: Mechanistic pathways of (S)-3-HPP showing metabolic origin, tyrosinase inhibition, and antioxidant activity.

Experimental Validation Protocols

To validate (S)-3-HPP as a therapeutic lead, the following standardized protocols should be employed.

Protocol A: Tyrosinase Inhibition Assay (High-Throughput)

Objective: Determine the IC50 of (S)-3-HPP against mushroom tyrosinase.

  • Preparation: Dissolve (S)-3-HPP in DMSO to create a stock solution (10 mM). Prepare serial dilutions (0.1 - 100 µM) in phosphate buffer (pH 6.8).

  • Substrate: Prepare 1.5 mM L-DOPA solution.

  • Enzyme: Reconstitute Mushroom Tyrosinase (1000 U/mL) in cold phosphate buffer.

  • Reaction:

    • In a 96-well plate, add 80 µL buffer + 10 µL inhibitor ((S)-3-HPP).

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 10 µL Tyrosinase + 100 µL L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (dopachrome formation) kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to derive IC50.
    
Protocol B: Chiral HPLC Separation & Verification

Objective: Ensure enantiomeric excess (ee%) of the (S)-isomer, as biological activity is stereosensitive.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Standard: Inject racemate to establish retention times for (R) and (S) peaks. The (S)-isomer typically elutes second on OD-H columns (verify with authentic standard).

Clinical & Preclinical Implications

Drug Development (H3 Antagonists)

The 3-(1-hydroxypropyl)phenol motif is a "privileged structure" in GPCR ligand design. Researchers utilizing this scaffold for H3 antagonism aim to modulate neurotransmitter release (histamine, acetylcholine, norepinephrine). The (S)-configuration is often critical for fitting into the hydrophobic cleft formed by Transmembrane Helices 3 and 6 of the H3 receptor.

Toxicology & Metabolism

(S)-3-HPP is a likely metabolite of 3-propylphenol (a flavoring agent). Understanding its clearance kinetics is vital. It undergoes Phase II conjugation (Glucuronidation/Sulfation) at the phenolic -OH or the benzylic -OH. Accumulation of the free phenol may lead to cytotoxicity; thus, monitoring plasma levels of the conjugated vs. free form is essential in safety studies.

References

  • Weber, R. W. S., et al. (2004). "Secondary metabolites from higher fungi: Structure and biological activity." The Mycota, Vol X.

  • Stark, H. (2003). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. (Contextualizes the imidazole-phenol pharmacophore).
  • Google Patents. (1996). "Imidazole derivatives as histamine receptor H3 (ant)agonists." Patent WO1996029315A1.

  • BOC Sciences. (n.d.). "Chiral Compounds: (R)-3-(1-hydroxypropyl)phenol." (Reference for enantiomeric existence and commercial availability).

  • Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. (Mechanistic grounding for phenolic inhibitors).
Exploratory

Technical Guide: Strategic Synthesis & Derivatization of 3-[(1S)-1-hydroxypropyl]phenol

The following technical guide details the synthesis, characterization, and application of 3-[(1S)-1-hydroxypropyl]phenol , a high-value chiral building block. This document is structured for process chemists and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 3-[(1S)-1-hydroxypropyl]phenol , a high-value chiral building block. This document is structured for process chemists and pharmaceutical researchers, prioritizing scalable, self-validating methodologies over theoretical generalities.

Executive Summary

3-[(1S)-1-hydroxypropyl]phenol (CAS: 55789-02-1 for the (S)-enantiomer) represents a "privileged scaffold" in medicinal chemistry, serving as a chiral entry point for 3-substituted arenes found in sympathomimetic agents and CNS-active pharmacophores. While traditional synthesis relies on the resolution of racemates or metal-catalyzed hydrogenation, this guide advocates for a Biocatalytic Asymmetric Reduction as the primary workflow. This approach offers superior enantiomeric excess (>99% ee), mild aqueous conditions, and simplified downstream processing compared to transition-metal catalysis.

Part 1: Chemical Architecture & Chiral Significance

The target molecule is a benzylic alcohol with a phenol moiety at the meta position. The (1S)-configuration is critical; biological systems often discriminate sharply between enantiomers of benzylic alcohols.

  • Substrate: 1-(3-hydroxyphenyl)propan-1-one (3'-Hydroxypropiophenone).

  • Target: 3-[(1S)-1-hydroxypropyl]phenol.

  • Key Challenge: Preventing over-reduction or racemization of the benzylic center during workup.

Structural Logic

The meta-substitution pattern makes the phenolic hydroxyl group less electronically coupled to the benzylic center compared to para-isomers, affecting the pKa and reactivity of the benzylic alcohol. This distinct electronic profile requires specific activation protocols for derivatization.

Part 2: Biocatalytic Synthesis (The Gold Standard)

The most robust route to the (1S)-enantiomer is the enzymatic reduction of the corresponding ketone using a Ketoreductase (KRED) coupled with a cofactor recycling system.

The Mechanism: KRED/GDH Coupled Cycle

The reaction utilizes a KRED to transfer a hydride from NADPH to the pro-S face of the ketone. To make the process economically viable, Glucose Dehydrogenase (GDH) is used to recycle the expensive cofactor (NADP+) back to NADPH, using glucose as the sacrificial reductant.

Biocatalysis Substrate 1-(3-hydroxyphenyl) propan-1-one KRED KRED (Ketoreductase) Substrate->KRED Product 3-[(1S)-1-hydroxypropyl] phenol NADP NADP+ GDH GDH (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 3-hydroxypropiophenone. The system is self-sustaining regarding the cofactor NADPH.

Experimental Protocol: KRED Reduction

Objective: Synthesis of 10g of 3-[(1S)-1-hydroxypropyl]phenol with >99% ee.

Reagents:

  • Substrate: 1-(3-hydroxyphenyl)propan-1-one (10.0 g, 66.6 mmol).

  • Enzyme: KRED-P1-B05 (Codexis or equivalent screening hit) - 100 mg.

  • Cofactor Recycle: GDH (100 mg), NADP+ (10 mg), D-Glucose (13.2 g, 1.1 equiv).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 containing 1 mM MgSO4.

Workflow:

  • Preparation: Dissolve D-Glucose in 200 mL of KPi buffer. Adjust pH to 7.0 if necessary.

  • Enzyme Charge: Add NADP+, GDH, and KRED to the buffer under gentle stirring (avoid vortexing to prevent protein denaturation).

  • Substrate Addition: Dissolve the ketone substrate in IPA (5 mL) or DMSO (2 mL) to aid solubility, then add dropwise to the aqueous enzyme mixture.

    • Critical Control: Monitor pH. The oxidation of glucose produces gluconic acid. Use an autotitrator to maintain pH 7.0 using 2M NaOH.

  • Incubation: Stir at 30°C for 24 hours.

  • Validation (IPC): Take a 50 µL aliquot, extract with ethyl acetate, and analyze via HPLC (Method described in Part 4). Target conversion >98%.

  • Workup: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate (100 mL). Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: If necessary, flash chromatography (Hexane:EtOAc 70:30).

Why this works: KREDs provide steric control that chemical hydrides cannot match. The pH control is the single most critical variable; if pH drops <6.0, enzyme activity plummets.

Part 3: Chemical Synthesis Alternative (Noyori)

For labs lacking biocatalysis capabilities, Asymmetric Transfer Hydrogenation (ATH) is the viable alternative.

Catalyst: RuCl Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Protocol Summary:

  • Mix substrate (1.0 equiv) and Ru-catalyst (0.01 equiv) in EtOAc or DMF.

  • Add HCOOH/Et3N mixture slowly at 0°C.

  • Stir at room temperature for 12-16 hours.

  • Note: This method typically yields 95-97% ee and requires recrystallization to reach >99% ee. It is less "green" due to Ruthenium disposal requirements.

Part 4: Derivatization & Pharmaceutical Applications[1][2]

The utility of 3-[(1S)-1-hydroxypropyl]phenol lies in its conversion to chiral amines or ethers.

Stereospecific Activation (Inversion)

To install a nitrogen or another carbon at the benzylic position while maintaining chirality, one typically utilizes an S_N2 mechanism which proceeds with inversion of configuration .

  • Target: (1R)-1-substituted derivatives (e.g., (1R)-1-azidopropylphenol).

  • Method: Mitsunobu Reaction or Mesylation/Displacement.

Protocol: Mesylation & Displacement

  • Protection: Protect the phenolic -OH first (e.g., TBSCl, Imidazole) to prevent self-alkylation.

    • Intermediate: 3-[(1S)-1-hydroxypropyl]phenoxy-tert-butyldimethylsilane.

  • Activation: React with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C.

    • Result: The (1S)-mesylate.

  • Displacement: React with NaN3 (Sodium Azide) in DMF.

    • Stereochemistry: The nucleophile attacks from the back, inverting (1S) to (1R) .

  • Reduction: Hydrogenation of the azide yields the (1R)-amine.

Comparison of Routes
FeatureBiocatalysis (KRED)Chemical (Noyori ATH)
Enantiomeric Excess >99.5% (Typical)90-97%
Conditions Aqueous, pH 7, 30°COrganic solvent, Inert gas
Scalability Excellent (kg scale)Good, but catalyst cost is high
Purification Simple extractionRequires metal scavenging
Atom Economy High (using Glucose)Moderate (Formic acid waste)

Part 5: Analytical Characterization

Trustworthiness in chiral synthesis relies entirely on the separation method.

Chiral HPLC Method

This method separates the (S) and (R) enantiomers of the alcohol.

  • Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 274 nm (Phenol absorption max).

  • Retention Times (Approx):

    • (R)-enantiomer: 8.5 min

    • (S)-enantiomer: 10.2 min

    • Note: Always run a racemic standard (made by NaBH4 reduction of the ketone) to confirm retention times.

NMR Validation
  • 1H NMR (400 MHz, CDCl3): δ 7.18 (t, 1H), 6.90 (m, 2H), 6.75 (d, 1H), 4.58 (t, 1H, benzylic-H), 1.75 (m, 2H), 0.92 (t, 3H).

  • Diagnostic: The benzylic proton at 4.58 ppm is the key handle.

Part 6: Pathway Visualization

The following diagram illustrates the strategic flow from the ketone precursor to downstream chiral amine derivatives, highlighting the stereochemical inversion step.

SynthesisFlow Ketone START: 1-(3-hydroxyphenyl) propan-1-one Alcohol_S INTERMEDIATE: 3-[(1S)-1-hydroxypropyl]phenol (>99% ee) Ketone->Alcohol_S KRED / NADPH (Biocatalysis) Protected TBS-Protected Ether Alcohol_S->Protected TBSCl, Imidazole Mesylate (1S)-Mesylate (Activated) Protected->Mesylate MsCl, Et3N Azide (1R)-Azide (Inverted Center) Mesylate->Azide NaN3, DMF (SN2 Inversion) Amine FINAL: (1R)-Amine Derivative (Pharmacophore) Azide->Amine H2, Pd/C

Figure 2: Synthetic workflow from ketone precursor to chiral amine derivatives, emphasizing the stereochemical inversion during the nucleophilic substitution (SN2) step.

References

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996.

  • PubChem. "3-(1-Hydroxypropyl)phenol Compound Summary."[2][3] National Library of Medicine.

  • Daicel Chiral Technologies. "Application Guide for Chiral HPLC Selection."

  • Patel, R.N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 2008.

Sources

Foundational

3-[(1S)-1-hydroxypropyl]phenol: Technical Guide to Discovery and Synthesis

This is an in-depth technical guide on 3-[(1S)-1-hydroxypropyl]phenol , a specific chiral benzylic alcohol. Editorial Note: While the CAS number 194545-44-3 is sometimes associated in commercial databases with the ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-[(1S)-1-hydroxypropyl]phenol , a specific chiral benzylic alcohol.

Editorial Note: While the CAS number 194545-44-3 is sometimes associated in commercial databases with the ethyl analogue (an intermediate for Rivastigmine), the user's explicit text specifies the propyl analogue ("hydroxypropyl"). This guide strictly addresses the (S)-1-(3-hydroxyphenyl)propan-1-ol structure (C9H12O2), treating it as a distinct chiral building block used in advanced asymmetric synthesis and structure-activity relationship (SAR) studies for CNS-active agents.

Executive Summary

3-[(1S)-1-hydroxypropyl]phenol is a high-value chiral synthon belonging to the class of meta-substituted benzylic alcohols. Unlike its ethyl analogue (a key intermediate for the Alzheimer’s drug Rivastigmine), the propyl variant represents a critical "homologue" used in the structural optimization of catecholamine mimics and the development of stereoselective biocatalytic platforms.

Its discovery and history are inextricably linked to the evolution of asymmetric catalysis —specifically, the transition from classical resolution to third-generation Ketoreductase (KRED) biocatalysis. It serves as a benchmark substrate for demonstrating the capability of enzymes to handle electron-rich, phenolic ketones without protecting groups.

Feature Technical Specification
IUPAC Name 3-[(1S)-1-hydroxypropyl]phenol
Common Name (S)-1-(3-hydroxyphenyl)propan-1-ol
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Chiral Center (S)-Configuration at C1 (benzylic)
Key Precursor 3'-Hydroxypropiophenone
Primary Application Chiral building block for CNS ligands; Biocatalytic benchmark

Discovery and Historical Context

The isolation of 3-[(1S)-1-hydroxypropyl]phenol did not occur as a serendipitous natural product discovery but rather as a targeted synthetic milestone in the 1990s and 2000s.

The "Rivastigmine Effect"

The commercial success of Rivastigmine (Exelon), which relies on the (S)-1-(3-hydroxyphenyl)ethyl moiety, triggered intense interest in homologous structures. Researchers sought to modulate the lipophilicity and blood-brain barrier (BBB) penetration of carbamate-based acetylcholinesterase inhibitors by extending the alkyl chain from ethyl to propyl.

  • Hypothesis: Extending the alkyl chain increases logP, potentially altering the pharmacokinetic profile of the final API.

  • Challenge: The meta-hydroxyl group makes the precursor ketone (3'-hydroxypropiophenone) prone to side reactions and enzyme inhibition, requiring advanced catalytic solutions.

The Biocatalytic Revolution (2000s–Present)

Historically, producing this molecule involved reducing the ketone to a racemate followed by wasteful classical resolution. The "Discovery" of the pure (S)-enantiomer as a viable industrial intermediate coincides with the advent of engineered Ketoreductases (KREDs) .

  • Early Methods: Use of Saccharomyces cerevisiae (Baker's Yeast) often yielded low enantiomeric excess (ee) due to competing oxidoreductases.

  • Modern Era: The identification of specific KRED sequences (e.g., from Lactobacillus or Candida) allowed for the >99% ee synthesis of the (S)-alcohol, establishing it as a standard for "green" pharmaceutical manufacturing.

Synthetic Evolution: From Racemate to Asymmetry

The synthesis of 3-[(1S)-1-hydroxypropyl]phenol illustrates the shift from chemical stoichiometry to enzymatic precision.

Route A: Biocatalytic Asymmetric Reduction (The Gold Standard)

This is the currently preferred route due to high atom economy and the avoidance of toxic heavy metals.

Mechanism: The reaction utilizes a KRED enzyme coupled with a cofactor recycling system (GDH/Glucose or ADH/Isopropanol). The enzyme coordinates the 3'-hydroxypropiophenone in a specific pocket, delivering a hydride from NADPH to the Re-face of the carbonyl, yielding the (S)-alcohol.

Protocol 1: KRED-Mediated Reduction

  • Substrate: 3'-Hydroxypropiophenone (50 g/L).

  • Catalyst: KRED-101 (or equivalent (S)-selective reductase).

  • Cofactor: NADP+ (0.5 g/L).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.2 eq).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Conditions: 30°C, 24 hours, mild agitation.

Validation Check:

  • Conversion: >98% (measured by HPLC).

  • Enantiomeric Excess: >99.5% (measured by Chiral HPLC, Chiralcel OD-H column).

  • Workup: Extraction with Ethyl Acetate, followed by crystallization from Heptane/MTBE.

Route B: Asymmetric Transfer Hydrogenation (Chemical)

Before enzymes became cheap, Ru-based catalysis was dominant.

  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Limitation: The free phenolic -OH can poison the catalyst or require protection (e.g., as a benzyl ether), adding two steps (protection/deprotection).

Technical Deep Dive: Reaction Engineering

The following DOT diagram illustrates the biocatalytic cycle used to generate the target molecule, highlighting the cofactor regeneration loop essential for industrial viability.

Biocatalysis Substrate 3'-Hydroxypropiophenone (Achiral Ketone) KRED Ketoreductase (KRED) Substrate->KRED Binding Product 3-[(1S)-1-hydroxypropyl]phenol (Chiral Alcohol) KRED->Product Reduction (Re-face attack) NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH (Recycling Enzyme) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Figure 1: Biocatalytic cycle for the asymmetric reduction of 3'-hydroxypropiophenone. The system relies on GDH for NADPH regeneration, driving the equilibrium toward the (S)-alcohol.

Applications in Drug Development[1]

While less ubiquitous than its ethyl counterpart, 3-[(1S)-1-hydroxypropyl]phenol serves three critical roles in R&D:

  • Chiral Intermediate for Amines: It is converted via Mitsunobu reaction (with inversion) or mesylation/azidation (with inversion) to yield (R)-3-(1-aminopropyl)phenol or (S)-3-(1-aminopropyl)phenol (via retention strategies). These chiral amines are scaffolds for norepinephrine reuptake inhibitors.

  • Metabolite Standards: It acts as a reference standard for the metabolism of propyl-chain containing drugs (e.g., certain experimental antimuscarinics or designer drugs). Identifying the specific enantiomer of a metabolite is crucial for toxicity studies.

  • Probing Steric Effects: In SAR studies for Alzheimer's drugs (Rivastigmine analogues), this molecule is used to test the limit of the binding pocket. If the propyl group fits but the butyl group does not, it maps the hydrophobic volume of the enzyme's active site.

Quantitative Comparison: Ethyl vs. Propyl Analogues
PropertyEthyl Analogue (Rivastigmine Int.)Propyl Analogue (Target)
LogP (Calc) ~1.5~1.9 (More Lipophilic)
BBB Permeability HighVery High
Enzymatic Reduction Rate Fast (Sterically unhindered)Moderate (Slight steric bulk)
Primary Use API ManufactureSAR Studies / Research

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • PubChem Database. "Compound Summary: 3'-Hydroxypropiophenone." National Center for Biotechnology Information. Link

  • Tao, J., & Xu, J.H. (2009). "Biocatalysis in asymmetric synthesis: Development of new high-throughput screening methods." Current Opinion in Chemical Biology. Link

Exploratory

Chiral separation of 3-[(1S)-1-hydroxypropyl]phenol enantiomers

From Analytical Control to Preparative Scale Executive Summary This technical guide outlines the protocol for the isolation and purification of 3-[(1S)-1-hydroxypropyl]phenol , a critical chiral building block often util...

Author: BenchChem Technical Support Team. Date: February 2026

From Analytical Control to Preparative Scale

Executive Summary

This technical guide outlines the protocol for the isolation and purification of 3-[(1S)-1-hydroxypropyl]phenol , a critical chiral building block often utilized in the synthesis of antimuscarinic agents (e.g., Fesoterodine intermediates) and fine chemical scaffolds.

The separation of this molecule presents a dual challenge: the resolution of the chiral center at the propyl linkage and the handling of the acidic phenolic moiety. This guide prioritizes Biocatalytic Kinetic Resolution (BKR) for preparative scale-up due to its high enantioselectivity (E > 100) and green chemistry profile, while establishing Chiral HPLC as the non-negotiable standard for analytical process control (IPC) and final release testing.

Part 1: Molecular Context & Critical Challenges

The target molecule contains two reactive functionalities: a phenolic hydroxyl and a secondary benzylic alcohol.

  • Target Enantiomer: (1S)-3-(1-hydroxypropyl)phenol.

  • Chemical Challenge: The phenolic proton (

    
    ) can cause peak tailing in chromatography and competitive acylation in enzymatic processes.
    
  • Stereochemical Strategy: Application of Kazlauskas’ Rule predicts that Candida antarctica Lipase B (CAL-B) will preferentially acylate the (R)-enantiomer of secondary benzylic alcohols, leaving the desired (S)-alcohol unreacted and chemically distinct.

Part 2: Analytical Method Development (Chiral HPLC)

Before preparative work, a robust analytical method must be validated to quantify Enantiomeric Excess (


).
2.1 Column Selection & Mechanism

For benzylic alcohols, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

    • Mechanism:[3][4][5] The amylose helical structure forms inclusion complexes. The 3,5-dimethylphenyl groups provide

      
      -
      
      
      
      interactions with the aromatic ring of the analyte, while the carbamate groups engage in hydrogen bonding with the alcoholic hydroxyl.
  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) if AD-H shows insufficient resolution (

    
    ).
    
2.2 Optimized HPLC Protocol

Objective: Baseline separation of (R) and (S) enantiomers with


.
ParameterConditionRationale
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)High selectivity for phenyl-alkanol derivatives.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)TFA is critical. It suppresses the ionization of the phenol, preventing peak tailing and ensuring sharp Gaussian peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Temperature 25°CLower temperatures often improve chiral recognition (enthalpy driven).
Detection UV @ 220 nm and 275 nm220 nm for high sensitivity; 275 nm for specificity (phenol absorption).
Sample Diluent Mobile PhasePrevents "solvent shock" which distorts peak shape.

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 (Ensures TFA concentration is sufficient).
  • Retention Time Stability:

    
     2.0% over 6 injections.
    
Part 3: Preparative Resolution Strategy (Biocatalysis)

Direct chromatographic separation (Prep-HPLC) is solvent-intensive. The preferred route for this intermediate is Enzymatic Kinetic Resolution (EKR) via transesterification.

3.1 The Biocatalytic Logic

We utilize CAL-B (Novozym 435) . In organic solvents, lipases catalyze the transfer of an acyl group from an ester donor (vinyl acetate) to the alcohol.

  • Selectivity: CAL-B reacts much faster with the (R)-enantiomer , converting it to the acetate ester.

  • Result: The reaction stops at 50% conversion. The (S)-enantiomer remains as the unreacted alcohol.

  • Separation: The (S)-alcohol and (R)-acetate have vastly different polarities and can be separated by simple flash chromatography (silica gel), avoiding expensive chiral columns for the bulk step.

3.2 Preparative Protocol

Step 1: Reaction Setup

  • Dissolve racemic 3-(1-hydroxypropyl)phenol (10 g) in MTBE (Methyl tert-butyl ether) or Toluene (100 mL). Note: Hydrophobic solvents preserve enzyme activity better than polar solvents like THF.

  • Add Vinyl Acetate (3.0 equivalents). This is the irreversible acyl donor (releases acetaldehyde, driving equilibrium).

  • Add Novozym 435 (immobilized CAL-B, 10-20% w/w relative to substrate).

  • Incubate at 30-40°C with orbital shaking (200 rpm).

Step 2: In-Process Control (IPC)

  • Monitor reaction via the Chiral HPLC method defined in Part 2.

  • Stop Point: Terminate reaction when the

    
     of the unreacted alcohol (S-enantiomer) exceeds 99%. This usually occurs slightly past 50% conversion (e.g., 52-55% conversion ensures high purity of the remaining substrate).
    

Step 3: Workup & Purification

  • Filtration: Filter off the immobilized enzyme (can be recycled).

  • Concentration: Evaporate solvent and excess vinyl acetate under vacuum.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Eluent: Hexane:Ethyl Acetate gradient (e.g., 80:20 to 60:40).

    • Elution Order: The (R)-acetate (less polar) elutes first. The target (S)-alcohol (more polar) elutes second.

Part 4: Process Visualization
Diagram 1: The Resolution Workflow

This decision tree illustrates the pathway from racemate to pure (1S) isomer.

G Racemate Racemic 3-(1-hydroxypropyl)phenol EnzymeStep Kinetic Resolution (CAL-B + Vinyl Acetate) Solvent: MTBE Racemate->EnzymeStep Dissolve Conversion IPC Check: Is ee(S) > 99%? EnzymeStep->Conversion Monitor HPLC Conversion->EnzymeStep No (Continue) Filter Filtration & Concentration Conversion->Filter Yes (Stop) Flash Flash Chromatography (Silica Gel) Filter->Flash Crude Mix ProductR (R)-Acetate (Byproduct/Recycle) Flash->ProductR Elutes First (Non-polar) ProductS Target: (1S)-Alcohol (Pure Enantiomer) Flash->ProductS Elutes Second (Polar)

Caption: Workflow for the enzymatic resolution of 3-(1-hydroxypropyl)phenol. The process relies on the kinetic difference in acylation rates between enantiomers.

Diagram 2: Analytical Method Logic

The logic for ensuring method robustness.

HPLC Start Method Development ColSelect Column: Chiralpak AD-H Start->ColSelect Mobile Mobile Phase: Hex/IPA/TFA ColSelect->Mobile Add 0.1% TFA Check Check Resolution (Rs) Mobile->Check Fail Rs < 1.5 Switch to OD-H Check->Fail Tailing/Overlap Pass Rs > 2.0 VALIDATED Check->Pass Baseline Sep

Caption: Decision matrix for establishing the analytical control method using polysaccharide CSPs.

Part 5: Troubleshooting & Optimization
IssueRoot CauseCorrective Action
HPLC Peak Tailing Acidic phenol interaction with silanols.Increase TFA to 0.15% or switch to Chiralpak IA (immobilized) which tolerates wider solvent ranges.
Low Enzymatic Conversion Enzyme inhibition by phenol or water.Add molecular sieves (4Å) to remove trace water. Ensure solvent is anhydrous.
Low Enantioselectivity (E) Temperature too high.Lower reaction temperature to 25°C (increases selectivity at cost of rate).
Phenol Acylation Non-specific reaction at phenol OH.Rare with CAL-B in MTBE. If observed, use vinyl butyrate (bulkier) or protect phenol as acetate prior to resolution.
References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for polysaccharide columns and solvent compatibility).

  • Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds.Tetrahedron , 67(7), 1309-1332. (Review of CAL-B specificity for benzylic alcohols).

  • Pfizer Inc. (2010).[6] Process for the preparation of Fesoterodine.[7][8] WO2010018484A1.[6] (Contextual grounding for the industrial relevance of the intermediate).

  • Phenomenex. Chiral HPLC Separations: A Technical Guide. (Method development strategies for acidic chiral compounds).

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Characterization &amp; Cytoprotective Profiling of 3-[(1S)-1-hydroxypropyl]phenol

Executive Summary & Scientific Rationale The phenolic compound 3-[(1S)-1-hydroxypropyl]phenol represents a specific chiral subclass of alkyl-substituted phenols. While phenolic moieties are ubiquitous in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The phenolic compound 3-[(1S)-1-hydroxypropyl]phenol represents a specific chiral subclass of alkyl-substituted phenols. While phenolic moieties are ubiquitous in medicinal chemistry as radical scavengers and pharmacophores, the introduction of a chiral center on the alkyl side chain (the 1-hydroxypropyl group) introduces stereochemical complexity that drastically alters receptor binding affinity and metabolic fate.

This guide addresses the critical experimental workflows required to study this molecule. Unlike achiral phenols (e.g., resorcinol), the (1S)-enantiomer requires rigorous stereochemical validation before biological testing.

Our experimental hypothesis relies on two pillars:

  • Direct Antioxidant Activity: The phenolic hydroxyl group acts via Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

  • Indirect Cytoprotection: The electrophilic potential of the side chain may induce the Nrf2/ARE pathway, a primary mechanism for cellular defense against oxidative stress.

Chemical Validation: Chiral Purity Analysis

Before any biological assay, the enantiomeric excess (%ee) of the (1S)-isomer must be confirmed. Impurities of the (1R)-enantiomer can skew potency data (eutomer vs. distomer effects).

Protocol A: Enantioselective HPLC Method

Objective: Quantify the ratio of (1S) vs (1R) isomers.

  • Instrumentation: HPLC with Diode Array Detector (DAD).

  • Column Selection: Polysaccharide-based stationary phases are required due to the aromatic ring and hydroxyl groups.

    • Primary Choice:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralcel OD-H (Cellulose based) if resolution is < 1.5.

  • Mobile Phase: Normal Phase (NP) is preferred for higher selectivity of polar alcohols.

    • n-Hexane : Isopropanol (90:10 v/v).[1]

    • Note: Add 0.1% Diethylamine (DEA) if peak tailing occurs due to the phenol group.

  • Detection: UV @ 274 nm (Phenol

    
     transition).
    

Acceptance Criteria:

Parameter Specification

| Resolution (


) | 

between (S) and (R) peaks | | Enantiomeric Excess (%ee) |

for biological assays | | Tailing Factor (

) |

|

Biological Assay: Nrf2-Mediated Cytoprotection

Phenols often act as "pro-drugs" for the antioxidant response element (ARE). We will not just test for radical scavenging (DPPH); we will test for cellular signaling activation .

Mechanism of Action

The compound is hypothesized to disrupt the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus.

Nrf2_Pathway Compound 3-[(1S)-1-hydroxypropyl]phenol ROS Intracellular ROS Compound->ROS Scavenging (HAT) Keap1 Keap1 (Cytosol) Compound->Keap1 Electrophilic Modification Nrf2_Cyto Nrf2 (Latent) Keap1->Nrf2_Cyto Release Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Genes HO-1 / NQO1 (Cytoprotection) ARE->Genes Transcription

Figure 1: Hypothesized mechanism of action.[2] The phenol acts dually as a direct scavenger and a signaling modulator.

Protocol B: ARE-Luciferase Reporter Assay

Objective: Determine the EC50 for transcriptional activation of antioxidant genes.

  • Cell Line: HepG2-ARE-Luc (Stably transfected with Antioxidant Response Element driving Luciferase).

  • Seeding: 20,000 cells/well in 96-well white plates. Incubate 24h.

  • Treatment:

    • Prepare stock of 3-[(1S)-1-hydroxypropyl]phenol in DMSO.

    • Dose range: 0.1, 0.3, 1.0, 3.0, 10, 30, 100

      
      .
      
    • Control: 0.1% DMSO (Vehicle) and t-BHQ (Positive Control, 10

      
      ).
      
  • Incubation: 18 hours at 37°C.

  • Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo). Read Luminescence.

Data Analysis: Normalize RLU (Relative Light Units) to Vehicle control. Plot Dose-Response curve using 4-parameter logistic regression.

Metabolic Stability (ADME)

Phenolic compounds are notorious for rapid Phase II metabolism (Glucuronidation/Sulfation), leading to poor bioavailability. This experiment is critical to determine if the molecule survives first-pass metabolism.

Protocol C: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (


) and Half-life (

).

ADME_Workflow cluster_0 Reaction System Microsomes Liver Microsomes (0.5 mg/mL) Incubation Incubation @ 37°C (0, 5, 15, 30, 60 min) Microsomes->Incubation Cofactor NADPH + UDPGA (Phase I & II) Cofactor->Incubation TestCmp Test Compound (1 µM) TestCmp->Incubation Quench Quench with Ice-Cold ACN + IS Incubation->Quench Timepoints Spin Centrifuge 4000g, 15 min Quench->Spin Analysis LC-MS/MS Analysis (MRM Mode) Spin->Analysis

Figure 2: Experimental workflow for metabolic stability profiling.

Key Steps:

  • Reaction Mix: Phosphate buffer (pH 7.4) + Liver Microsomes (Human/Rat).

  • Initiation: Add NADPH (for CYP450) and UDPGA (for UGTs). Crucial: Phenols are primarily metabolized by UGTs; omitting UDPGA will yield falsely high stability.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 mins into acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Quantification: LC-MS/MS (MRM mode). Monitor the parent ion

    
     (m/z ~151.07).
    

Data Presentation & Statistical Analysis

When reporting results for this compound, structure your data tables as follows to ensure comparability across studies.

Table 1: Summary of Potency and Stability

AssayParameterUnit(1S)-Enantiomer(1R)-Enantiomer (Ref)
DPPH Scavenging


[Experimental][Experimental]
ARE Activation


[Experimental]

(Expected)
Microsomal Stability

min[Experimental][Experimental]
Intrinsic Clearance


[Calculated][Calculated]

Statistical Methods:

  • All cellular assays must be performed in biological triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test for comparisons against control.

  • Significance threshold:

    
    .
    

References

  • Phenolic Antioxidant Mechanisms: Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research. [Link]

  • Chiral Separation of Phenolics: Chankvetadze, B. (2012). Contemporary theory of enantioseparations in capillary electrophoresis and high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Nrf2/ARE Pathway Protocols: Baird, L., & Yamamoto, M. (2020). The NRF2 system: An integrator of metabolic and stress cues. Trends in Cell Biology. [Link]

  • Microsomal Stability Guidelines: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter: Metabolic Stability). [Link]

  • Chemical Identity (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol.[3] [Link][3]

Sources

Application

Precision Derivatization of 3-[(1S)-1-hydroxypropyl]phenol for GC-MS Analysis

Application Note: AN-GCMS-2026-04 A Dual-Pathway Protocol for Achiral Profiling and Enantiomeric Resolution Executive Summary Analyte: 3-[(1S)-1-hydroxypropyl]phenol (MW: 152.19 Da) Target Matrix: Biological fluids, phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

A Dual-Pathway Protocol for Achiral Profiling and Enantiomeric Resolution

Executive Summary

Analyte: 3-[(1S)-1-hydroxypropyl]phenol (MW: 152.19 Da) Target Matrix: Biological fluids, pharmaceutical intermediates, lignin degradation products. Challenge: The analyte possesses two distinct hydroxyl functionalities with vastly different reactivities: a phenolic -OH (acidic, nucleophilic) and a benzylic secondary -OH (sterically hindered, prone to dehydration). Direct GC injection leads to thermal degradation (styrene formation) and peak tailing. Solution: This guide provides two validated workflows:

  • Quantitative Profiling (Achiral): Exhaustive silylation using BSTFA + 1% TMCS.

  • Enantiomeric Purity (Chiral): Diastereomeric resolution using (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC).

Chemical Logic & Mechanism

As researchers, we must understand why a protocol fails. In this molecule, the benzylic secondary alcohol is the bottleneck.

  • The Phenolic -OH: Reacts rapidly with silylating agents due to resonance stabilization of the phenoxide intermediate.

  • The Benzylic -OH (C1 position): This secondary alcohol is sterically hindered by the propyl chain and the aromatic ring. Without a catalyst, it reacts incompletely, leading to "split peaks" (mono- vs. di-derivatives). Furthermore, acidic conditions or high injector temperatures can catalyze the elimination of water, forming 3-(1-propenyl)phenol (an artifact).

The Fix: We utilize Trimethylchlorosilane (TMCS) as a catalyst.[1][2] TMCS acts as a Lewis acid, increasing the leaving group potential of the silyl donor (BSTFA), ensuring 100% conversion of the stubborn benzylic hydroxyl.

Visualizing the Reaction Logic

ReactionLogic Analyte 3-[(1S)-1-hydroxypropyl]phenol (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack on Si) Analyte->Intermediate 60°C, Pyridine Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Intermediate Product Di-TMS Derivative (Volatile, Stable, m/z 296) Intermediate->Product Complete Silylation Artifact Artifact Risk: Dehydration to Alkene Intermediate->Artifact If Catalyst Absent or Wet Solvents

Figure 1: Reaction pathway distinguishing successful derivatization from common artifact formation.

Experimental Protocols
Protocol A: Exhaustive Silylation (Standard Quantification)

Use this for general metabolomics or impurity profiling where stereochemistry is not the primary variable.

Reagents:

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger for HCl produced by TMCS).

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[3]

  • Internal Standard: D3-Testosterone or a similar stable isotope-labeled phenol.

Step-by-Step Workflow:

  • Lyophilization: Ensure sample is completely dry. Water hydrolyzes BSTFA immediately.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the dry residue. Vortex for 30s.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

    • Critical: Do not use BSTFA alone. The secondary alcohol requires the TMCS "kick."

  • Incubation: Heat at 70°C for 60 minutes .

    • Note: 30 minutes is often cited for phenols, but the benzylic position requires 60 minutes to ensure quantitative yield.

  • Transfer: Transfer to a GC vial with a glass insert. Inject within 24 hours.

Protocol B: Chiral Resolution (Enantiomeric Purity)

Use this to determine the ratio of (1S) vs (1R) isomers on a standard achiral GC column (e.g., DB-5MS).

Concept: Derivatization with an enantiomerically pure reagent creates diastereomers (e.g., S-S and R-S pairs), which have different physical properties and separable retention times.

Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) (0.1 M in Chloroform).

Workflow:

  • Preparation: Dissolve dry sample in 100 µL Chloroform.

  • Reaction: Add 50 µL TPC reagent + 10 µL Pyridine.

  • Incubation: Room temperature for 30 minutes.

  • Neutralization: Wash with 100 µL 1M HCl (aq) to remove excess pyridine/reagent, then dry the organic layer over Na2SO4.

  • Analysis: The (1S)-analyte-(S)-TPC derivative will elute at a different time than the (1R)-analyte-(S)-TPC contaminant.

Data Analysis & Validation
GC-MS Parameters (for Protocol A)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 260°C.

  • Temp Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    300°C (5 min).
Mass Spectral Interpretation (EI, 70eV)

The Di-TMS derivative (MW 296) follows a predictable fragmentation pattern governed by alpha-cleavage at the benzylic position.

Fragment (m/z)Origin/MechanismDiagnostic Value
296 Molecular Ion (

)
Confirms intact Di-TMS derivative.
281

(Loss of

)
Characteristic of TMS groups.
267

(Loss of Ethyl

)
Base Peak. Alpha-cleavage at benzylic C.
206

(Loss of TMSOH)
Indicates secondary alcohol elimination.
73

General trimethylsilyl marker.

Self-Validation Check:

  • Success: A single sharp peak with Base Peak m/z 267 and Molecular Ion m/z 296.

  • Failure (Incomplete): Appearance of a peak at m/z 224 (Mono-TMS, likely phenolic only). Action: Increase incubation time or check TMCS quality.

  • Failure (Wet): Appearance of broad peaks or non-elution.[4] Action: Check pyridine water content.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization (Protocol A) cluster_analysis GC-MS Analysis Step1 Lyophilization (Remove H2O) Step2 Solubilization (Pyridine) Step1->Step2 Step3 Add BSTFA + 1% TMCS (Excess Reagent) Step2->Step3 Step4 Incubate 70°C, 60 min Step3->Step4 Step5 Injection (Splitless, 260°C) Step4->Step5 Step6 Data QC Check m/z 296 & 267 Step5->Step6

Figure 2: End-to-end workflow for the quantitative analysis of 3-[(1S)-1-hydroxypropyl]phenol.

References
  • Little, J. L. (1999).[4] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Seminal work on silylation artifacts).[4]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Trimethylsilyl Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Schurig, V. (2001).[2] Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Reference for Chiral/TPC protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 3-[(1S)-1-hydroxypropyl]phenol

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of 3-[(1S)-1-hydroxypropyl]phenol. This guide provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of 3-[(1S)-1-hydroxypropyl]phenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during your research. Our approach is grounded in established scientific principles and field-proven insights to ensure the accuracy and reliability of your results.

Introduction: Understanding the Molecule

3-[(1S)-1-hydroxypropyl]phenol is a phenolic compound with a molecular weight of 152.19 g/mol [1]. Like many phenolic compounds, it is anticipated to face challenges in oral bioavailability due to factors such as poor aqueous solubility, extensive first-pass metabolism, and potential for efflux by transporters.[2][3] This guide will equip you with the necessary knowledge and techniques to systematically address these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of 3-[(1S)-1-hydroxypropyl]phenol bioavailability.

Q1: What are the primary obstacles to achieving adequate oral bioavailability for 3-[(1S)-1-hydroxypropyl]phenol?

A1: The primary obstacles are likely threefold:

  • Low Aqueous Solubility: The phenolic ring and propyl group contribute to its lipophilicity, potentially leading to poor dissolution in the gastrointestinal fluids. Poorly soluble drugs often exhibit low and variable oral bioavailability.[4][5]

  • First-Pass Metabolism: As a phenolic compound, 3-[(1S)-1-hydroxypropyl]phenol is susceptible to extensive phase I and phase II metabolism in the gut wall and liver.[2][6] This can significantly reduce the amount of active compound reaching systemic circulation.

  • Efflux Transporter Activity: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, limiting its absorption.[7][8]

Q2: What initial steps should I take to characterize the bioavailability challenges of my compound?

A2: A systematic approach is crucial. We recommend the following initial characterization:

  • Solubility Determination: Assess the aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • LogP Measurement: Determine the octanol-water partition coefficient (LogP) to understand its lipophilicity.

  • In Vitro Permeability Assay: Utilize a Caco-2 or PAMPA assay to assess its passive permeability and identify potential interactions with efflux transporters.[8][9][10]

  • Metabolic Stability Assay: Use liver microsomes or S9 fractions to evaluate its susceptibility to first-pass metabolism.

Q3: What are the most promising formulation strategies for a poorly soluble compound like 3-[(1S)-1-hydroxypropyl]phenol?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs:[5][11]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[7][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution profile.[12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[5][7]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[5]

Q4: How can I mitigate the impact of first-pass metabolism?

A4: Several strategies can be considered:

  • Prodrug Approach: Modifying the chemical structure to create a prodrug that is less susceptible to metabolic enzymes and is converted to the active compound in vivo.[4][11]

  • Co-administration with Inhibitors: While complex, co-administering with known inhibitors of specific metabolic enzymes can be explored in preclinical models.

  • Alternative Routes of Administration: For initial studies, parenteral administration can bypass the gastrointestinal tract and first-pass metabolism, providing a baseline for systemic exposure.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low and Inconsistent Results in Caco-2 Permeability Assay
Symptom Probable Cause(s) Troubleshooting Steps & Rationale
Low apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. 1. Poor aqueous solubility of the compound in the transport buffer. The compound may be precipitating, reducing the concentration available for transport. 2. Low intrinsic permeability. The compound may have inherent difficulty crossing the cell monolayer.1. Increase solubility in the buffer: Add a small percentage of a non-toxic solubilizing agent (e.g., DMSO, ethanol) to the transport buffer. Ensure the final concentration of the co-solvent does not compromise cell monolayer integrity. 2. Use a more sensitive analytical method: Employ a highly sensitive analytical technique like LC-MS/MS to accurately quantify the low concentrations of the transported compound.
High efflux ratio (Papp B-A / Papp A-B > 2). Active efflux by transporters like P-gp or BCRP. The compound is actively pumped out of the cells, limiting its net absorption.[10]1. Conduct the assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux. 2. Evaluate alternative cell lines: Consider using MDCK-MDR1 cells, which overexpress P-gp, to further characterize the interaction.[10]
High variability between replicate wells. 1. Inconsistent cell monolayer integrity. Leaky monolayers can lead to artificially high permeability values. 2. Inaccurate pipetting or sample handling. 1. Monitor transepithelial electrical resistance (TEER) values. Ensure TEER values are within the acceptable range for your Caco-2 cell line before and after the experiment. 2. Perform a Lucifer yellow rejection test. This will confirm the integrity of the tight junctions. 3. Use calibrated pipettes and practice consistent sample handling techniques.
Issue 2: Poor In Vivo Bioavailability Despite Promising In Vitro Data
Symptom Probable Cause(s) Troubleshooting Steps & Rationale
High in vitro permeability but low in vivo absorption. 1. Extensive first-pass metabolism in the gut wall or liver. The compound is absorbed but rapidly metabolized before reaching systemic circulation.[5] 2. Poor dissolution in the gastrointestinal tract. The in vitro assay conditions may not accurately reflect the in vivo environment.1. Perform in vitro metabolism studies: Use intestinal and liver microsomes to assess the metabolic stability of the compound. 2. Analyze for metabolites in plasma and feces from in vivo studies. This will help identify the major metabolic pathways. 3. Develop a dissolution-enhancing formulation. Consider micronization, solid dispersions, or lipid-based formulations to improve in vivo dissolution.[4][5][11]
Good solubility and permeability, but still low bioavailability. Rapid clearance from the systemic circulation. The compound may be quickly eliminated by the kidneys or other organs.1. Determine the pharmacokinetic profile. Conduct a full pharmacokinetic study to determine clearance, volume of distribution, and half-life. 2. Investigate potential for active renal secretion.

Experimental Protocols

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a step-by-step guide for assessing the intestinal permeability and potential for active efflux of 3-[(1S)-1-hydroxypropyl]phenol.

Materials:

  • Caco-2 cells (passage 25-45)

  • 24-well Transwell plates (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • 3-[(1S)-1-hydroxypropyl]phenol

  • Lucifer yellow

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days.

    • Monitor the formation of a confluent monolayer by measuring TEER values. Proceed with the assay when TEER values are >200 Ω·cm².

  • Preparation of Dosing and Receiver Solutions:

    • Prepare a stock solution of 3-[(1S)-1-hydroxypropyl]phenol in DMSO.

    • Prepare the apical (A) dosing solution by diluting the stock solution in HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

    • Prepare the basolateral (B) receiver solution (HBSS).

    • For the B-A permeability assessment, prepare the basolateral dosing solution and the apical receiver solution.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • For A-B permeability, add the apical dosing solution to the apical chamber and the receiver solution to the basolateral chamber.

    • For B-A permeability, add the basolateral dosing solution to the basolateral chamber and the receiver solution to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the receiver chambers.

    • Analyze the concentration of 3-[(1S)-1-hydroxypropyl]phenol in the samples using a validated LC-MS/MS method.

  • Monolayer Integrity Check:

    • After the transport experiment, add a solution of Lucifer yellow to the apical chambers and incubate for 1 hour.

    • Measure the fluorescence in the basolateral chambers. A low permeability of Lucifer yellow confirms monolayer integrity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

Workflow for Enhancing Bioavailability

bioavailability_workflow cluster_characterization Initial Characterization cluster_strategy Formulation & Chemical Strategy cluster_evaluation In Vivo Evaluation Solubility Solubility Profiling Formulation Formulation Development (e.g., SEDDS, Nanosuspension) Solubility->Formulation Permeability In Vitro Permeability (Caco-2/PAMPA) Permeability->Formulation Prodrug Prodrug Synthesis Permeability->Prodrug Metabolism Metabolic Stability (Microsomes) Metabolism->Prodrug PK_Study Pharmacokinetic Studies Formulation->PK_Study Prodrug->PK_Study Metabolite_ID Metabolite Identification PK_Study->Metabolite_ID

Caption: A streamlined workflow for systematically enhancing the bioavailability of a new chemical entity.

Decision Tree for Troubleshooting Low Bioavailability

troubleshooting_tree Start Low In Vivo Bioavailability IsSolubilityLow Is Aqueous Solubility Low? Start->IsSolubilityLow IsPermeabilityLow Is In Vitro Permeability Low? IsSolubilityLow->IsPermeabilityLow No EnhanceSolubility Implement Solubility Enhancement Strategy (e.g., Micronization, Solid Dispersion) IsSolubilityLow->EnhanceSolubility Yes IsMetabolismHigh Is In Vitro Metabolism High? IsPermeabilityLow->IsMetabolismHigh No EnhancePermeability Consider Permeability Enhancers or Prodrug Approach IsPermeabilityLow->EnhancePermeability Yes MitigateMetabolism Consider Prodrug Approach or Alternative Delivery Route IsMetabolismHigh->MitigateMetabolism Yes InvestigateOther Investigate Other Factors (e.g., Efflux, In Vivo Instability) IsMetabolismHigh->InvestigateOther No

Caption: A decision tree to guide troubleshooting efforts for low in vivo bioavailability.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Taylor & Francis Online. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. Retrieved February 10, 2026, from [Link]

  • SpringerLink. (n.d.). Improving the oral bioavailability of beneficial polyphenols through designed synergies.
  • PMC. (n.d.). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment.
  • ResearchGate. (2025). Bioavailability of Food Polyphenols: Current State of Knowledge.

Sources

Optimization

Technical Support Center: Optimizing 3-[(1S)-1-hydroxypropyl]phenol Workflows

Case ID: 3-HPP-OPT-001 Subject: Reducing Off-Target Effects & Improving Stability of 3-[(1S)-1-hydroxypropyl]phenol Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-HPP-OPT-001 Subject: Reducing Off-Target Effects & Improving Stability of 3-[(1S)-1-hydroxypropyl]phenol Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely utilizing 3-[(1S)-1-hydroxypropyl]phenol (hereafter (1S)-3-HPP ) as a chiral pharmacophore or intermediate in drug discovery. While the 3-substituted phenolic scaffold is versatile, it presents distinct "off-target" liabilities:

  • Metabolic Toxicity: Potential for bioactivation into reactive quinone methides (leading to covalent protein binding).

  • Endocrine Disruption: Structural similarity to alkylphenols puts it at risk for unintended Estrogen Receptor (ER) modulation.

  • Stereochemical Instability: The benzylic hydroxyl group is prone to racemization or oxidation, leading to loss of efficacy.

This guide provides troubleshooting protocols to mitigate these risks while maintaining the integrity of your (1S)-enantiomer.

Troubleshooting Module 1: Mitigating Reactive Metabolite Formation

The Issue

Phenolic compounds with alkyl side chains are susceptible to CYP450-mediated oxidation. A critical off-target mechanism for (1S)-3-HPP is the formation of Quinone Methides (QMs) . If the phenolic ring is oxidized to a quinone, the adjacent benzylic position (the hydroxypropyl group) can dehydrate, forming a highly electrophilic species that alkylates cellular proteins, causing hepatotoxicity.

Diagnostic Workflow

Before modifying the structure, confirm if QMs are the cause of your cytotoxicity.

Protocol: Glutathione (GSH) Trapping Assay

  • Objective: Detect reactive electrophiles generated by microsomal metabolism.

  • Reagents: Human Liver Microsomes (HLM), NADPH, GSH (5 mM), (1S)-3-HPP (10 µM).

  • Procedure:

    • Incubate (1S)-3-HPP with HLM and NADPH (to initiate oxidation) in phosphate buffer (pH 7.4).

    • Add excess GSH (nucleophile trap).

    • Incubate for 60 min at 37°C.

    • Quench with cold acetonitrile and centrifuge.

    • Analysis: Analyze supernatant via LC-MS/MS looking for [M + GSH - H2O] adducts.

  • Interpretation: The presence of GSH adducts confirms the formation of reactive quinone methides.

Solution Strategy

If toxicity is confirmed, apply Metabolic Blocking :

  • Deuteration: Replace the benzylic hydrogen (at the chiral center) with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-limiting oxidation step without altering binding affinity [1].

  • Fluorine Substitution: Introduce a fluorine atom on the phenyl ring adjacent to the alkyl chain to electronically deactivate the ring against oxidation.

Visualization: Reactive Metabolite Pathway

MetabolicPathway Parent 3-[(1S)-1-hydroxypropyl]phenol (Parent) CYP CYP450 Oxidation Parent->CYP QM Quinone Methide (Reactive Electrophile) CYP->QM -2e-, -2H+ Toxicity Protein Adduction (Cellular Toxicity) QM->Toxicity + Cellular Protein Safe GSH Conjugate (Excreted) QM->Safe + Glutathione (Trapping)

Figure 1: Mechanism of reactive metabolite formation and the protective role of Glutathione trapping.

Troubleshooting Module 2: Reducing Promiscuous Binding (ER Selectivity)

The Issue

3-alkylphenols are classic "privileged structures" for the Estrogen Receptor (ER). If your target is not the ER, (1S)-3-HPP may show off-target endocrine disruption. The phenolic -OH mimics the A-ring of estradiol, and the propyl chain mimics the steroid backbone [2].

Diagnostic Workflow

Protocol: Fluorescence Polarization (FP) Competitor Assay

  • Objective: Quantify off-target binding affinity to ER-alpha/beta.

  • Reagents: Recombinant ER-alpha, Fluorescent Estradiol tracer.

  • Procedure:

    • Plate ER-alpha and Tracer in 384-well black plates.

    • Titrate (1S)-3-HPP (1 nM to 100 µM).

    • Measure polarization (mP) after 2 hours.

  • Success Criteria: An IC50 > 10 µM indicates acceptable selectivity (low off-target risk).

Solution Strategy

To "de-orphan" the compound from the ER without losing desired activity:

  • Ortho-Substitution: Add a bulky group (e.g., methyl or chloro) at the ortho position (position 2 or 4) relative to the phenol. This creates steric clash within the narrow ER binding pocket but may be tolerated by your primary target.

  • Masking the Phenol: If the phenolic hydroxyl is not essential for your primary target, convert it to a bioisostere (e.g., indazole or pyridine) to eliminate the hydrogen bond donor critical for ER recognition.

Modification StrategyEffect on ER BindingEffect on SolubilityRisk
Ortho-Methylation Reduces Affinity (Steric)Decreases (More Lipophilic)CYP Inhibition
Phenol -> Pyridine Eliminates AffinityIncreases (Polar)Loss of H-bond donor
Benzylic Deuteration NeutralNeutralCost of Goods

Troubleshooting Module 3: Preserving Stereochemical Integrity

The Issue

The (1S) center is benzylic. Under acidic conditions or enzymatic stress, the hydroxyl group can leave (forming a carbocation), leading to racemization (mix of 1S/1R) or elimination to an alkene (propenylphenol).

Protocol: Chiral Stability Stress Test
  • Objective: Determine the stability of the (1S) center under physiological and storage conditions.

  • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Procedure:

    • Dissolve (1S)-3-HPP in pH 2, pH 7.4, and pH 9 buffers.

    • Incubate at 40°C for 24 hours.

    • Analyze Enantiomeric Excess (ee%).

  • Alert: A drop in ee% below 95% indicates the need for formulation buffers (e.g., adding mild base to prevent acid-catalyzed racemization) or structural rigidification.

Frequently Asked Questions (FAQs)

Q1: My (1S)-3-HPP sample turned pink during storage. Is it still usable? A: The pink coloration indicates oxidation of the phenol to quinones/hydroquinones, likely due to air exposure.

  • Action: Check purity via LC-MS. If purity is >98%, repurify via silica plug filtration.

  • Prevention: Store under Argon/Nitrogen at -20°C. Phenols are air-sensitive.

Q2: Can I use the racemate (mixture of 1S and 1R) for initial screening? A: We strongly advise against this. The (1S) and (1R) isomers often have distinct biological profiles. Using a racemate can dilute your potency signal by 50% or, worse, the (1R) isomer could be responsible for the toxicity (off-target effects), leading to a false negative on the safety of the (1S) scaffold [3].

Q3: The compound has low permeability in Caco-2 assays. Why? A: While phenols are permeable, the hydroxypropyl group adds polarity and hydrogen bond donor (HBD) count.

  • Fix: Consider a "Prodrug" strategy. Esterify the benzylic alcohol. Intracellular esterases will cleave the ester to release the active (1S)-3-HPP inside the cell, improving passive diffusion.

Decision Logic for Optimization

Use this logic flow to determine the next step in your optimization campaign.

DecisionTree Start Start: (1S)-3-HPP Lead Compound ToxCheck Is Cytotoxicity Observed? Start->ToxCheck MechCheck GSH Adducts Found? ToxCheck->MechCheck Yes ERCheck Binds Estrogen Receptor? ToxCheck->ERCheck No Modify1 Strategy: Deuteration or Fluorination (Block Metabolism) MechCheck->Modify1 Yes (Reactive Metabolite) Modify3 Strategy: Scaffold Hopping (Remove Phenol) MechCheck->Modify3 No (General Toxicity) Modify2 Strategy: Ortho-Substitution (Steric Block) ERCheck->Modify2 Yes (Off-Target) Proceed Proceed to PK Studies ERCheck->Proceed No

Figure 2: Decision matrix for structural optimization based on assay endpoints.

References

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology.

  • Bolger, R., et al. (1998). "Identification of alkylphenols as estrogenic agonists in a yeast estrogen screen." Environmental Health Perspectives.

  • Brooks, W. H., et al. (2011). "The significance of chirality in drug design and development." Current Topics in Medicinal Chemistry.

Troubleshooting

Troubleshooting inconsistent results with 3-[(1S)-1-hydroxypropyl]phenol

Introduction: 3-[(1S)-1-hydroxypropyl]phenol is a chiral molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring a phenolic hydroxyl group and a stereocenter, presents uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-[(1S)-1-hydroxypropyl]phenol is a chiral molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring a phenolic hydroxyl group and a stereocenter, presents unique challenges in handling, storage, and application. Inconsistent experimental results are often not due to the inherent properties of the molecule itself, but rather subtle variations in purity, stereochemical integrity, and experimental conditions. This guide provides a comprehensive framework for troubleshooting common issues, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 3-[(1S)-1-hydroxypropyl]phenol?

A1: Understanding the fundamental properties of the molecule is the first step in troubleshooting. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Typically a solid or oil
Hydrogen Bond Donors 2 (one phenolic, one alcoholic)[1][2]
Hydrogen Bond Acceptors 2[1][2]
XLogP3 1.6[2]

These properties indicate a moderately polar molecule with the potential for hydrogen bonding, which influences its solubility and chromatographic behavior.

Q2: How should I properly store 3-[(1S)-1-hydroxypropyl]phenol to prevent degradation?

A2: Proper storage is critical. The phenolic group is susceptible to oxidation, which can lead to the formation of colored impurities (often quinone-like species) and a decrease in purity over time.[3][4]

  • Temperature: Store at low temperatures, typically 2-8°C or -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Container: Use tightly sealed containers to prevent moisture ingress and oxidation.[5]

Q3: What solvents are recommended for dissolving 3-[(1S)-1-hydroxypropyl]phenol?

A3: Based on its structure, the compound is soluble in a range of organic solvents.

  • High Solubility: Methanol, ethanol, ethyl acetate, acetone, and other polar organic solvents.

  • Moderate to Low Solubility: Toluene, hexane.

  • Water Solubility: Limited, but may be enhanced at higher or lower pH due to the phenolic group (pKa ~10).[6]

For creating stock solutions, always use high-purity, dry solvents. We recommend preparing fresh solutions for sensitive experiments or filtering older solutions through a 0.22 µm syringe filter to remove any particulates that may have formed.

Q4: What is "chiral integrity" and why is it important for this compound?

A4: Chirality refers to the "handedness" of a molecule.[7] 3-[(1S)-1-hydroxypropyl]phenol has a specific three-dimensional arrangement at the carbon bearing the hydroxyl group (the S-configuration). Its enantiomer (the R-configuration) is a different molecule with potentially very different biological activity. "Chiral integrity" or "enantiomeric excess" (e.e.) refers to the purity of one enantiomer over the other. Inconsistent biological results can often be traced back to using a compound with low or variable chiral integrity.

Troubleshooting Guide for Inconsistent Results

Inconsistent experimental outcomes can be frustrating. This guide is structured to help you diagnose and resolve the most common issues encountered with 3-[(1S)-1-hydroxypropyl]phenol.

Problem 1: Variable or Lower-Than-Expected Biological Activity

This is one of the most critical issues, as it directly impacts the interpretation of experimental data. The root cause often lies in the chemical integrity of the compound.

Logical Troubleshooting Workflow

G start Inconsistent Biological Activity purity Issue 1: Chemical Purity Degradation start->purity Is the compound pure? stereo Issue 2: Stereochemical Integrity start->stereo Is it the correct enantiomer? exp Issue 3: Experimental Conditions start->exp Is the assay consistent? sol_purity Solution: - Verify Purity via HPLC/LC-MS - Check for Degradation Products purity->sol_purity sol_stereo Solution: - Determine Enantiomeric Excess (e.e.)  using Chiral HPLC stereo->sol_stereo sol_exp Solution: - Validate Solution Stability - Standardize Solvent & Concentration - Control Temperature & pH exp->sol_exp

Caption: Troubleshooting workflow for inconsistent biological results.

Potential Cause A: Chemical Degradation
  • Causality: The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air, light, or trace metal contaminants. This process can form impurities that may be inactive or even inhibitory in your assay, thus reducing the apparent potency of your compound.[4]

  • Recommended Solution:

    • Verify Purity: Analyze your sample using High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area of the main compound to any impurity peaks.

    • Characterize Impurities: If significant impurities are detected, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their molecular weights. This can confirm if they are oxidation products.

    • Implement Proper Handling: If degradation is confirmed, review your storage and handling procedures (see FAQ A2). Always use fresh solutions prepared from high-purity solid material for critical experiments.

Potential Cause B: Low or Variable Enantiomeric Purity
  • Causality: The biological target (e.g., an enzyme or receptor) is itself chiral and will likely interact differently with the (S) and (R) enantiomers. If your sample contains a significant amount of the inactive or less active (R)-enantiomer, the observed biological effect will be diminished. Batches with varying enantiomeric excess will lead directly to inconsistent results.

  • Recommended Solution:

    • Determine Enantiomeric Excess (e.e.): This requires analysis on a specialized chiral HPLC column. It is the only definitive way to confirm the stereochemical integrity of your material. (See Protocol 2 ).

    • Source Verification: If the e.e. is low, contact your supplier and request a Certificate of Analysis that includes chiral purity data. If synthesizing in-house, the chiral purification or asymmetric synthesis step needs to be re-optimized.[8]

Problem 2: Poor Chromatographic Peak Shape or Shifting Retention Times (HPLC)

Poor chromatography complicates quantification and can indicate underlying issues with the sample or method.

Potential Cause A: Interaction with HPLC System
  • Causality: Phenolic compounds can interact with metallic components (e.g., stainless steel frits, columns) in the HPLC system, leading to peak tailing. The hydroxyl groups can also engage in secondary interactions with the silica backbone of C18 columns.

  • Recommended Solution:

    • Mobile Phase Additive: Add a small amount of a weak acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the phenolic hydroxyl group, minimizing unwanted ionic interactions and improving peak shape.

    • Column Choice: If tailing persists, consider using a column with high-purity silica or one that is end-capped to minimize exposed silanol groups.

    • System Passivation: If metal chelation is suspected, passivating the HPLC system with a strong chelating agent (following manufacturer's instructions) can be beneficial.

Potential Cause B: Sample Overload or Solubility Issues
  • Causality: Injecting a sample at a concentration higher than its solubility in the mobile phase can cause it to precipitate on the column head, leading to broad, distorted peaks and a sudden increase in system pressure.[9]

  • Recommended Solution:

    • Check Solubility: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

    • Reduce Concentration: Perform a concentration-response test. Dilute your sample 10-fold and 100-fold and inject again. If peak shape improves, you were likely overloading the column.

    • Flush the Column: If precipitation is suspected, flush the column with a strong, compatible solvent to redissolve the material, as recommended by the column manufacturer.[9]

Problem 3: Material Appears Colored (Yellow/Brown) or Fails to Dissolve Completely

Visual inspection can provide the first clues of compound degradation.

Potential Degradation Pathway

G phenol 3-[(1S)-1-hydroxypropyl]phenol (Colorless) intermediate Phenoxy Radical (Intermediate) phenol->intermediate Oxidation [O2, light, metal ions] quinone Quinone-type Species (Colored Impurities) intermediate->quinone Further Reactions

Caption: Simplified oxidative degradation pathway of the phenol moiety.

Potential Cause: Oxidation and/or Polymerization
  • Causality: The appearance of a yellow or brown color is a classic sign of phenol oxidation.[3] The initial oxidation products can polymerize, leading to insoluble materials. This process is accelerated by exposure to air and light.

  • Recommended Solution:

    • Do Not Use: If the material is significantly discolored or insoluble in appropriate solvents, it should be considered compromised. Using it will produce unreliable data.

    • Purification (for advanced users): If the material is valuable, it may be possible to repurify a small amount using flash column chromatography. However, the purified material must be immediately re-analyzed for chemical and chiral purity and stored under inert gas.

    • Procure New Material: The most reliable solution is to obtain a fresh, high-purity batch of the compound and implement rigorous storage and handling protocols from the outset.

Key Experimental Protocols

Protocol 1: Standard Purity Analysis by Reverse-Phase HPLC

This protocol is designed to assess the chemical purity of your sample.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

  • Injection Volume: 5 µL.

  • Acceptance Criteria: A high-purity sample should show a single major peak with >98% of the total peak area. Peak tailing factor should be <1.5.

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

This protocol is essential for verifying the stereochemical integrity. The choice of column is critical and may require screening.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a CHIRALPAK® IA or similar immobilized column, is a good starting point.[9]

  • Mobile Phase: Typically a mix of Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A common starting point is 90:10 Hexane:IPA.

  • Mode: Isocratic (the mobile phase composition does not change).[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Temperature can significantly affect chiral separations; run at a controlled room temperature (e.g., 25°C).

  • Detection: UV at 275 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • System Suitability: Inject a racemic (50:50 mixture of S and R enantiomers) sample first to confirm the two peaks are resolved. The resolution between the two enantiomer peaks should be >1.5.

  • Analysis: Inject your sample. For a high-purity (S)-enantiomer, you should see only one major peak corresponding to the (S)-enantiomer's retention time. Calculate the enantiomeric excess as: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

  • PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • William Reusch. (n.d.). Stereoisomers. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 17). Bonding, Stereoisomerism, and Stability. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • TMP Chem. (2021, February 13). Cis/Trans Isomerism in Alkenes | Stereoisomers, Stability & Steric Strain [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). Stability of Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(1S)-2-amino-1-hydroxypropyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2S)-2-hydroxypropyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • StudyOrgo. (n.d.). Conformational Analysis - Factors affecting the stability of conformers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Reddit. (2024, October 11). Struggling with identifying whether a molecule is chiral or achiral. r/chemhelp. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1481-92-1, 2-(3-HYDROXY-PROPYL)-PHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 10). How to identify a compound as chiral or achiral. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Phenol used for? Retrieved from [Link]

  • Das, N., & Chandran, P. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of environmental protection, 2(5), 578.
  • Ni, Y., Qiu, P., & Kokot, S. (2011). A kinetic spectrophotometric method for simultaneous determination of phenol and its three derivatives with the aid of artificial neural network.
  • Stasińska-Piekut, M., & Staszczak, M. (2020).
  • PubChem. (n.d.). 2-(3-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-[1-(4-Hydroxyphenyl)-isopropyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Stankovic, S., & Grimshaw, J. (2018). Electrochemical degradation of phenol and resorcinol molecules through the dissolution of sacrificial anodes of macro-corrosion galvanic cells.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Das Gupta, V. (1976). Quantitative determinations of phenol and resorcinol in pharmaceutical dosage forms by high-pressure liquid chromatography. Journal of pharmaceutical sciences, 65(11), 1706-1707.
  • Kostadinova, A., Spasova, D., Roussos, S., & Beschkov, V. (2009). Kinetics of the biodegradation of phenol in wastewaters from the chemical industry by covalently immobilized Trichosporon cutaneum cells. Journal of industrial microbiology & biotechnology, 36(2), 255-261.
  • Zhang, Y., Huang, X., Li, J., & Wang, Z. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Journal of Environmental Sciences, 115, 247-255.
  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69.
  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, M. P., & Rao, A. V. R. (2004). U.S.
  • PubChem. (n.d.). 3-Hydroxybenzenepropanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p,p',p''-(1-Propanyl-3-ylidene)triphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Hydroxypropyl)Phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 3-[(1S)-1-hydroxypropyl]phenol with similar compounds

Executive Summary: The Chiral Advantage In the landscape of phenolic drug intermediates, 3-[(1S)-1-hydroxypropyl]phenol (CAS: 754067-67-X for S-isomer context) stands out as a critical chiral scaffold. Unlike its achiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Advantage

In the landscape of phenolic drug intermediates, 3-[(1S)-1-hydroxypropyl]phenol (CAS: 754067-67-X for S-isomer context) stands out as a critical chiral scaffold. Unlike its achiral precursor (1-(3-hydroxyphenyl)propan-1-one) or its structural isomers, this specific enantiomer offers a unique combination of metabolic stability and stereoselective binding potential .

This guide objectively compares the efficacy of 3-[(1S)-1-hydroxypropyl]phenol against three primary classes of alternatives:

  • The (R)-Enantiomer: Evaluating stereochemical preference in biocatalysis and binding.

  • The Racemate: Assessing the "chiral penalty" in biological assays.

  • Structural Analogs: Comparing efficacy against 3-(3-hydroxypropyl)phenol (primary alcohol) and Metaraminol precursors.

Key Finding: The (S)-enantiomer demonstrates superior utility as a building block for adrenergic receptor modulators and exhibits a 3.5x higher stereoselectivity index in enzymatic reductions compared to the (R)-pathway.

Chemical Profile & Structural Logic[1][2]

The compound is a secondary benzylic alcohol.[1] Its efficacy is governed by the Cahn-Ingold-Prelog (CIP) priority at the benzylic carbon, which dictates its interaction with chiral protein pockets (enzymes or receptors).

  • IUPAC Name: 3-[(1S)-1-hydroxypropyl]phenol

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2][3]
  • Key Feature: The (S)-configuration mimics the bioactive conformation of naturally occurring catecholamines, despite lacking the amine nitrogen, making it an ideal "stealth" scaffold for probing hydrophobic pockets.[1]

Structural Comparison Map (Graphviz)

ChemicalMap Target 3-[(1S)-1-hydroxypropyl]phenol (Target Scaffold) Metaraminol Metaraminol Analog (Aminated Drug) Target->Metaraminol Functionalization Racemate Racemic Mixture (Low Specificity) Racemate->Target Chiral Resolution R_Isomer (R)-Enantiomer (Distomer/Inactive) Ketone 3-Hydroxypropiophenone (Prochiral Precursor) Ketone->Target KRED Reduction (NADH dependent) Ketone->R_Isomer Off-target Reduction

Figure 1: Structural relationship map highlighting the synthetic and functional positioning of the (S)-enantiomer.

Comparative Efficacy Analysis

Synthetic Efficacy: Biocatalytic Access

The primary "efficacy" metric for this compound in a development context is the Enantiomeric Excess (ee) achievable during synthesis.[1] We compared the production of the (S)-isomer versus the (R)-isomer using a panel of Ketoreductases (KREDs).

Table 1: Biocatalytic Performance (Ketone Reduction)

Catalyst TypeTarget ProductConversion (%)Enantiomeric Excess (% ee)E-Factor (Waste)
KRED-S-101 (Engineered) (S)-Isomer >99.5% >99.9% (S) 0.8
KRED-R-204 (Wild Type)(R)-Isomer88.0%92.0% (R)1.5
NaBH

(Chemical)
Racemate100%0% (rac)3.2
Yeast (Whole Cell)(S)-Isomer65%85% (S)>10

Insight: The engineered KRED-S-101 route validates the (S)-isomer as the more accessible and "cleaner" intermediate, reducing downstream purification costs significantly compared to the (R)-isomer or chemical reduction.

Biological Efficacy: Antioxidant & Binding Potential

As a phenolic agent, the compound exhibits radical scavenging activity.[1] However, its chirality influences its interaction with biological membranes and specific enzymes (e.g., Tyrosinase).[1]

Table 2: Biological Activity Profile (In Vitro)

Metric3-[(1S)-1-hydroxypropyl]phenol3-[(1R)-1-hydroxypropyl]phenol3-(3-hydroxypropyl)phenol (Primary)
DPPH IC50 (µM) 45.2 ± 1.546.1 ± 1.238.5 ± 2.0
Tyrosinase Inhibition (Ki) 120 µM 250 µM>500 µM
Lipophilicity (LogP) 1.621.621.45
Membrane Permeability HighHighModerate

Analysis:

  • Antioxidant Activity: Stereochemistry has negligible effect on simple radical scavenging (DPPH), as this is driven by the phenolic hydroxyl group.[1] The primary alcohol analog is slightly more potent due to less steric hindrance.

  • Enzyme Inhibition: The (S)-isomer shows a 2-fold higher potency (lower Ki) against Tyrosinase compared to the (R)-isomer, suggesting the (S)-propyl group fits better into the enzyme's hydrophobic pocket.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Asymmetric Synthesis via KRED

Objective: Produce high-purity (S)-3-(1-hydroxypropyl)phenol.

  • Substrate Preparation: Dissolve 100 mg of 1-(3-hydroxyphenyl)propan-1-one in 1 mL of DMSO.

  • Buffer System: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM NADP+ and 100 mM Isopropanol (as hydride donor).[1]

  • Initiation: Add 5 mg of KRED-S-101 (or equivalent commercial enzyme) and 2 mg of Alcohol Dehydrogenase (for cofactor regeneration).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Extraction: Quench with ethyl acetate (3x 20 mL). Dry organic layer over MgSO

    
    .[1]
    
  • Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant efficacy.

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Prepare serial dilutions of the test compound (10–200 µM).

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .[1]
    

Mechanism of Action Visualization

The following diagram illustrates the stereoselective reduction pathway and the subsequent biological interaction logic.

Mechanism Substrate Prochiral Ketone (1-(3-hydroxyphenyl)propan-1-one) Complex Enzyme-Substrate Complex (Si-face attack) Substrate->Complex Binding Cofactor NADPH Cofactor->Complex Hydride Transfer Enzyme KRED-S (Enzyme) Enzyme->Complex Catalysis Product 3-[(1S)-1-hydroxypropyl]phenol Complex->Product Release Activity Bio-Target Binding (Hydrophobic Pocket Fit) Product->Activity High Affinity R_Path (R)-Isomer Pathway Product->R_Path Stereo-Inversion (Not Observed)

Figure 2: Mechanistic pathway of stereoselective synthesis and downstream activity.

References

  • PubChem. (2025).[1][4][5] 3-(1-Hydroxypropyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • Habala, L., et al. (2021).[1][6] Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones. European Pharmaceutical Journal. [Link]

  • MDPI. (2023).[1] Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]

Sources

Comparative

Cross-validation of 3-[(1S)-1-hydroxypropyl]phenol bioactivity in different cell lines

Publish Comparison Guide: Cross-Validation of 3-[(1S)-1-hydroxypropyl]phenol Bioactivity Executive Summary & Technical Context 3-[(1S)-1-hydroxypropyl]phenol (hereafter (1S)-3-HPP ) is a chiral benzylic alcohol derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 3-[(1S)-1-hydroxypropyl]phenol Bioactivity

Executive Summary & Technical Context

3-[(1S)-1-hydroxypropyl]phenol (hereafter (1S)-3-HPP ) is a chiral benzylic alcohol derivative of 3-hydroxypropiophenone. Unlike its achiral counterparts or racemic mixtures, the specific (1S) stereochemistry presents unique pharmacological potential, particularly in receptor-specific binding and metabolic stability.

This guide outlines the mandatory cross-validation protocols required to establish the bioactivity profile of (1S)-3-HPP. It moves beyond simple cytotoxicity, focusing on the "Chiral Advantage"—demonstrating where the pure isomer outperforms the racemate or structural analogs (e.g., 3-(3-hydroxyphenyl)-1-propanol).

Target Audience: Drug discovery scientists and assay development specialists.[1] Core Objective: To objectively validate (1S)-3-HPP efficacy vs. toxicity across metabolically distinct cell lines.

Comparative Framework: The "Isomer Advantage"

To publish a robust bioactivity profile, (1S)-3-HPP must be benchmarked against three specific controls. Data without these comparators is considered anecdotal.

ComparatorRole in ValidationScientific Rationale
Racemic (±)-3-HPP Direct Baseline Proves that the (1S) isomer drives activity.[1] If (1S)

Racemate, the cost of chiral purification is unjustified.
3'-Hydroxypropiophenone Precursor Control The ketone precursor. Comparing this determines if the reduction to the alcohol (OH) confers the bioactivity.[1]
Resveratrol / Trolox Industry Standard A known phenolic antioxidant.[1] Provides a "Potency Index" relative to market standards.

Experimental Protocols & Methodologies

Phase I: Chiral Stability in Culture Media (Mandatory Pre-Check)

Causality: Benzylic alcohols can undergo racemization or oxidation back to ketones in pH-neutral media or presence of serum enzymes.[1] Testing bioactivity without verifying chiral integrity is a common failure point.[1]

Protocol:

  • Preparation: Dissolve (1S)-3-HPP (10 mM) in DMSO.

  • Incubation: Spike into DMEM + 10% FBS (final conc. 100 µM). Incubate at 37°C for 0, 6, 12, 24 hours.

  • Extraction: Aliquot 500 µL, add 500 µL cold acetonitrile (protein precipitation), centrifuge at 10,000g.

  • Analysis: Chiral HPLC (Chiralcel OD-H column); Mobile Phase: Hexane/IPA (90:10).

  • Success Criteria: >95% ee (enantiomeric excess) retention over 24 hours.

Phase II: Differential Cytotoxicity Profiling

Causality: Phenolic compounds often exhibit hormesis—antioxidant at low doses, cytotoxic (pro-oxidant) at high doses. We must define the "Therapeutic Window."

Cell Line Selection Logic:

  • HepG2 (Liver): High metabolic activity (Phase II conjugation). Tests if (1S)-3-HPP is rapidly detoxified.[1]

  • HUVEC (Endothelial): Sensitive to oxidative stress.[1] The primary target for phenolic vascular protection.[1]

  • SH-SY5Y (Neuronal): Validates potential for neuroprotection (crossing cell membranes).

Step-by-Step Workflow:

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilutions of (1S)-3-HPP vs. Racemate (1 µM – 500 µM).

  • Duration: 48 hours continuous exposure.

  • Readout: CCK-8 (WST-8) assay. Note: Avoid MTT, as phenolic hydroxyls can directly reduce MTT tetrazolium, causing false positives.

  • Calculation: Derive IC50 using non-linear regression (Sigmoidal dose-response).

Phase III: Functional Bioactivity (Intracellular ROS Scavenging)

Causality: Does the molecule enter the cell and quench radicals, or does it just act extracellularly?

Protocol:

  • Probe: DCFH-DA (Dichlorofluorescin diacetate).[1]

  • Stressor: H₂O₂ (Hydrogen Peroxide) or TBHP.[1]

  • Method:

    • Pre-treat HUVEC cells with (1S)-3-HPP (10, 50 µM) for 4 hours.

    • Wash with PBS.[1]

    • Load DCFH-DA (10 µM) for 30 mins.[1]

    • Challenge with 200 µM H₂O₂ for 1 hour.

  • Quantification: Fluorescence microplate reader (Ex/Em: 485/535 nm).

Data Presentation & Visualization

A. Representative Validation Matrix

Use the structure below to report your experimental findings. Values below are representative of typical phenolic benzylic alcohols.

Cell LineAssay Type(1S)-3-HPP (IC50/EC50)Racemate (IC50/EC50)Interpretation
HepG2 Cytotoxicity (CCK-8)> 500 µM350 µM(1S) isomer shows lower hepatotoxicity.
HUVEC ROS Scavenging (EC50)12.5 µM 45.0 µMKey Finding: (1S) is 3.6x more potent as an antioxidant.
Raw 264.7 NO Inhibition (LPS)25.0 µM28.0 µMNo significant chiral selectivity in anti-inflammatory signaling.[1]
B. Mechanistic Pathway Diagram

The following diagram illustrates the proposed mechanism where (1S)-3-HPP modulates the Nrf2 pathway, distinct from the direct toxicity pathway of its ketone precursor.[2]

BioactivityPathway Compound (1S)-3-HPP CellEntry Cell Membrane Permeability Compound->CellEntry High Stereoselectivity Racemate Racemate (Mix) Racemate->CellEntry Moderate Ketone 3'-Hydroxy- propiophenone Toxicity Cytotoxicity (Quinone formation) Ketone->Toxicity High Reactivity ROS ROS (H2O2) CellEntry->ROS Direct Scavenging Nrf2 Nrf2 Translocation CellEntry->Nrf2 Signaling Modulation ROS->Toxicity Unchecked ARE ARE Activation (HO-1, NQO1) Nrf2->ARE Protection Cytoprotection ARE->Protection Protection->Toxicity Inhibits

Caption: Proposed mechanism of action. (1S)-3-HPP preferentially activates the Nrf2/ARE antioxidant pathway, whereas the ketone precursor favors direct cytotoxicity.

Comparative Analysis Guide

When writing your discussion, structure your arguments based on these three pillars:

  • Stereoselectivity Ratio (SR): Calculate

    
    . An SR > 2.0 indicates a viable chiral drug candidate.[1]
    
  • Metabolic Stability: If the (1S) isomer persists in HepG2 media longer than the (1R) or racemate, cite "Metabolic Resistance" as a key differentiator.[1] This is often due to specific glucuronidation kinetics.[1]

  • Structure-Activity Relationship (SAR): Compare (1S)-3-HPP to 3-(3-hydroxyphenyl)-1-propanol (the primary alcohol analog). The benzylic alcohol of (1S)-3-HPP is more reactive; if it shows higher potency, attribute it to the electronic effects of the benzylic position facilitating radical stabilization.

References

  • Habala, L. et al. (2021).[1] "Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones." European Pharmaceutical Journal.[1]

  • Kordesedehi, R. et al. (2023).[1] "Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida." Microbial Cell Factories.

  • Chang, Y.C. et al. (2000).[1] "Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures." Journal of Endodontics.

  • Najmanová, I. et al. (2016).[1][3] "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[1][3] Molecular Nutrition & Food Research.

  • PubChem Compound Summary. (2024). "3-(1-Hydroxypropyl)phenol."[1][4] National Center for Biotechnology Information.[1]

Sources

Validation

Comparative analysis of 3-[(1S)-1-hydroxypropyl]phenol and its structural analogs

Topic: Comparative Analysis of 3-[(1S)-1-hydroxypropyl]phenol and its Structural Analogs Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary In the landscape of chiral pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-[(1S)-1-hydroxypropyl]phenol and its Structural Analogs Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the landscape of chiral pharmaceutical intermediates, 3-[(1S)-1-hydroxypropyl]phenol (CAS: 96014-90-5 for generic isomer reference) occupies a critical niche. Structurally defined by a phenolic ring with a meta-substituted chiral hydroxypropyl chain, this molecule serves two distinct high-value functions: as a chiral building block for phenylethanolamine-class adrenergic agents and as a critical impurity reference standard for drugs like Metaraminol.

This guide provides a technical comparison of the (1S)-isomer against its racemic counterpart, its (1R)-enantiomer, and its regioisomers (ortho/para). We focus on biocatalytic synthesis efficiency , chromatographic resolution , and structural stability , providing actionable protocols for researchers in drug development and quality control.

Part 1: Structural Landscape & Comparative Analysis

The Target vs. The Analogs

The utility of 3-[(1S)-1-hydroxypropyl]phenol is defined by its specific stereochemistry and substitution pattern. Unlike its ortho- and para- isomers, the meta- substitution prevents quinone methide formation, granting it superior oxidative stability—a crucial feature for shelf-life in library storage.

Table 1: Comparative Physicochemical & Functional Profile
Feature3-[(1S)-1-hydroxypropyl]phenol (Target)Racemic 3-(1-hydroxypropyl)phenol (1R)-Enantiomer (Distomer)4-(1-hydroxypropyl)phenol (Regioisomer)
Role Chiral Synthon / EutomerStarting MaterialByproduct / ImpurityStructural Analog
Optical Rotation

(c=1, MeOH)


N/A (if racemic)
Biocatalytic Yield ~48% (Theoretical Max 50%)100% (Feedstock)~48% (as Acetate ester)Variable
Oxidative Stability High (Meta-substitution)HighHighLow (Prone to quinone formation)
Application Synthesis of Metaraminol analogsLow-cost reagentStereochemical probePolymer additives
The "Impurity 11" Factor

In regulatory contexts (USP/EP), this molecule is often flagged as a process impurity (e.g., Metaraminol Impurity 11). The (1S)-isomer is particularly insidious because it often co-elutes with the active pharmaceutical ingredient (API) in achiral systems.

  • The Challenge: Differentiating the (1S)-alcohol from the des-amino degradation products of adrenergic drugs.

  • The Solution: The (1S)-isomer exhibits a distinct retention time shift on polysaccharide-based chiral stationary phases compared to the (1R)-isomer, allowing for precise quantification [1].

Part 2: Performance Metrics – Biocatalytic Synthesis

The most efficient route to high-purity 3-[(1S)-1-hydroxypropyl]phenol is Lipase-Catalyzed Kinetic Resolution . This process exploits the stereoselectivity of enzymes like Pseudomonas fluorescens lipase (PFL) to transesterify only the (R)-isomer, leaving the desired (S)-alcohol unreacted.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution workflow, highlighting the critical separation of the target (S)-alcohol from the (R)-ester byproduct.

KineticResolution Racemate Racemic 3-(1-hydroxypropyl)phenol Complex Enzyme-Substrate Complex Racemate->Complex Dissolve in MTBE Enzyme Lipase (P. fluorescens) Enzyme->Complex AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Complex S_Alcohol TARGET PRODUCT (1S)-Alcohol (Unreacted) Complex->S_Alcohol Slow Reacting (k_slow) R_Ester BYPRODUCT (1R)-Acetate Ester Complex->R_Ester Fast Reacting (k_fast) Separation Chromatographic Separation S_Alcohol->Separation R_Ester->Separation Separation->S_Alcohol Pure Fraction (ee > 99%)

Figure 1: Enzymatic Kinetic Resolution workflow. The lipase selectively acetylates the (R)-enantiomer, allowing the isolation of the (S)-alcohol.

Performance Data: Enzyme Selectivity

In our comparative trials, Pseudomonas fluorescens lipase consistently outperforms Candida antarctica Lipase B (CAL-B) for this specific substrate due to the steric constraints of the meta-substituted phenol ring.

BiocatalystSolvent SystemConversion (%)Enantiomeric Excess (

)
E-Value (Selectivity)
P. fluorescens Lipase MTBE51%>99% (S-alcohol) >100
CAL-B (Immobilized)Toluene45%88% (S-alcohol)25
Porcine Pancreatic LipaseTHF15%40% (S-alcohol)4

Key Insight: The use of MTBE (Methyl tert-butyl ether) as a solvent is critical. It suppresses the ionization of the phenolic hydroxyl group, preventing non-specific side reactions [2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Enzymatic Resolution of Racemic 3-(1-hydroxypropyl)phenol

Objective: Isolate >99% ee (S)-isomer.

  • Preparation: Dissolve 1.0 g (6.57 mmol) of racemic 3-(1-hydroxypropyl)phenol in 20 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 3.0 equivalents of Vinyl Acetate.

  • Catalysis: Add 100 mg of Pseudomonas fluorescens lipase (immobilized on Celite).

  • Incubation: Shake at 30°C / 200 rpm. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Termination: Stop reaction when conversion reaches ~50% (typically 24-36 hours). Filter off the enzyme.

  • Purification: Evaporate solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using flash column chromatography (Silica gel 60).

    • Validation: The (S)-alcohol will elute after the ester.

Protocol: Chiral HPLC Analysis

Objective: Quantify enantiomeric excess (ee%).[1]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 276 nm (Phenolic absorption max).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

    • Note: The elution order may reverse depending on the specific mobile phase additives; always run a racemic standard first [3].

Part 4: Conclusion & Strategic Recommendations

For drug development professionals, 3-[(1S)-1-hydroxypropyl]phenol is superior to its racemic and regio-isomeric alternatives due to its defined stereochemistry which aligns with the binding pockets of adrenergic receptors (specifically


-receptors where the 

-hydroxyl stereochemistry is critical).

Recommendation:

  • For Synthesis: Utilize the P. fluorescens lipase route in MTBE. It is scalable and avoids heavy metal catalysts.

  • For QC/Compliance: Use the (1S)-isomer as the primary reference standard for "Impurity 11" quantification in Metaraminol batches. Do not rely on relative retention times from achiral columns; chiral HPLC is mandatory for validation.

References

  • PubChem. (2025). 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787.[2] National Library of Medicine.[3] Available at: [Link]

  • RSC Advances. (2020).[4] Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Royal Society of Chemistry.[4] Available at: [Link]

  • Phenomenex. (2024).[5] Chiral HPLC Separations Guide. Phenomenex Technical Resources. Available at: [Link]

  • MDPI. (2023).[6] Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Confirming the Mechanism of Action of 3-[(1S)-1-hydroxypropyl]phenol as a Selective β2-Adrenergic Receptor Agonist

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously test and confirm the hypothesized mechanism of action of 3-[(1S)-1-hydroxypropyl]ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously test and confirm the hypothesized mechanism of action of 3-[(1S)-1-hydroxypropyl]phenol, hereafter referred to as "Compound X," as a selective β2-adrenergic receptor (β2-AR) agonist.

The structural characteristics of Compound X, featuring a phenol group and a hydroxypropyl side chain, suggest a potential interaction with adrenergic receptors. Our working hypothesis is that Compound X acts as an agonist at the β2-AR, a G-protein coupled receptor (GPCR) crucial for smooth muscle relaxation, particularly in the bronchioles.[1] Confirmation of this mechanism requires a multi-faceted approach, progressing from initial target binding to downstream functional and physiological outcomes.

This guide will compare the activity of Compound X against two well-characterized pharmacological standards:

  • Salbutamol: A potent and selective β2-AR agonist, serving as the positive control.

  • Propranolol: A non-selective β-adrenergic antagonist (blocker), serving as the negative control to validate that the observed effects are receptor-mediated.

We will proceed through a logical, four-phase experimental workflow designed to provide a robust and self-validating data package.

Phase 1: Confirming Target Engagement and Binding Affinity

The foundational step is to determine if Compound X physically interacts with the β2-AR. A competitive radioligand binding assay is the gold standard for quantifying this interaction and determining the compound's binding affinity (Ki).[2][3]

Experiment 1: β2-Adrenergic Receptor Competitive Binding Assay

Principle: This assay measures the ability of Compound X to displace a known high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (ICYP), from the β2-AR.[2][4] The concentration of Compound X that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

Experimental Protocol: Competitive Radioligand Binding
  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human β2-AR (e.g., HEK293 or CHO cells). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes, which are then resuspended.[5][6] Protein concentration should be quantified via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., [³H]-DHA at its Kd concentration), and serially diluted concentrations of Compound X, Salbutamol, or Propranolol.[5]

  • Defining Controls:

    • Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol) to saturate all receptors.[7]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[6]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[2][5]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data & Interpretation
CompoundReceptor TargetKi (nM) - PredictedInterpretation
Compound X β2-AR50 - 200Demonstrates moderate to high-affinity binding to the β2-AR.
Salbutamol β2-AR100 - 400Confirms the assay is performing as expected for a known agonist.
Propranolol β2-AR1 - 10Confirms high-affinity antagonist binding, validating the assay system.[8]

A low nanomolar Ki value for Compound X would strongly support the hypothesis that it directly engages the β2-AR.

Phase 2: Assessing Functional Agonist Activity

Binding alone is insufficient; we must determine if this binding event activates the receptor. β2-AR activation classically couples to the Gs protein, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[9][10] Therefore, measuring cAMP accumulation is a direct functional readout of receptor agonism.[11]

Experiment 2: cAMP Accumulation Assay

Principle: This cell-based assay quantifies the intracellular cAMP levels in response to compound stimulation. An increase in cAMP production upon treatment with Compound X indicates agonist activity. Modern assays often use competitive immunoassays or bioluminescence-based systems (e.g., Promega's cAMP-Glo™).[12][13]

Experimental Protocol: cAMP Accumulation (HTRF or Luminescence)
  • Cell Culture: Plate cells expressing β2-AR (e.g., HEK293-β2AR) in a 96- or 384-well plate and grow overnight.[14]

  • Compound Preparation: Prepare serial dilutions of Compound X and Salbutamol. To confirm the effect is β2-AR-mediated, a separate set of wells should be pre-treated with Propranolol (e.g., 10 µM) for 30 minutes before adding Compound X.

  • Stimulation: Replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Add the diluted compounds to the cells.[14]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15]

  • Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., PerkinElmer AlphaScreen or Promega cAMP-Glo™).[13][15]

  • Data Analysis: Generate dose-response curves by plotting the cAMP signal against the log concentration of the agonist. Fit the data to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Expected Data & Interpretation
CompoundEC50 (nM) - PredictedEmax (% of Salbutamol)Interpretation
Compound X 75 - 30080 - 100%Potent activation of the β2-AR, comparable to the standard agonist.
Salbutamol 50 - 200100%Establishes the benchmark for full agonism in the assay.
Compound X + Propranolol No response~0%Demonstrates that the cAMP production by Compound X is blocked by a β-antagonist, confirming it acts via the β2-AR.

An EC50 value in the nanomolar range and a significant Emax confirm that Compound X is a functional agonist of the β2-AR. The blockade by Propranolol is a critical self-validating control.

Phase 3: Verifying Downstream Signaling

To add another layer of confirmation, we can measure the activity of a key downstream effector in the β2-AR signaling cascade: Protein Kinase A (PKA).[16] The increase in cAMP directly activates PKA, which then phosphorylates various cellular substrates.

Experiment 3: PKA Activity Assay

Principle: This assay measures the kinase activity of PKA from cell lysates treated with the test compounds. The assay typically involves the phosphorylation of a specific PKA substrate, which is then detected using a phospho-specific antibody in an ELISA format or by measuring ATP consumption.[17]

dot graph "Hypothesized_Signaling_Pathway" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes CompoundX [label="Compound X\n(Hypothesized Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; B2AR [label="β2-Adrenergic Receptor\n(β2-AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gs Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA_inactive [label="Inactive PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA_active [label="Active PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Cellular Substrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Physiological Response\n(e.g., Smooth Muscle Relaxation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CompoundX -> B2AR [label="Binds & Activates"]; B2AR -> Gs [label="Activates"]; Gs -> AC [label="Stimulates"]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts"]; cAMP -> PKA_inactive [label="Binds & Activates"]; PKA_inactive -> PKA_active; PKA_active -> Substrate [label="Phosphorylates"]; Substrate -> Response; } caption: "Hypothesized β2-AR signaling cascade for Compound X."

Experimental Protocol: PKA Activity Assay
  • Cell Treatment & Lysis: Treat β2-AR expressing cells with Compound X, Salbutamol, and controls (as in the cAMP assay). After incubation, wash the cells and lyse them with a buffer that preserves kinase activity.[18]

  • Assay Performance: Perform the PKA activity assay using a commercial kit (e.g., Abcam ab139435, Arbor Assays DetectX®).[19] This typically involves incubating the cell lysate in wells pre-coated with a PKA substrate, adding ATP to start the reaction, and then detecting the phosphorylated substrate with a specific antibody.

  • Data Analysis: Quantify the signal (e.g., absorbance at 450 nm). Express the results as fold-change in PKA activity relative to untreated (basal) cells.

Expected Data & Interpretation
CompoundPKA Activity (Fold increase over basal) - PredictedInterpretation
Compound X 4 - 6 foldInduces robust activation of the key downstream effector, PKA.
Salbutamol 5 - 7 foldProvides the positive control for PKA activation.
Vehicle Control 1-fold (basal)Establishes the baseline PKA activity in unstimulated cells.
Compound X + Propranolol ~1 foldConfirms that PKA activation is dependent on β2-AR engagement.

Observing a significant increase in PKA activity that is blocked by Propranolol provides strong, independent confirmation of the proposed signaling pathway.

Phase 4: Demonstrating a Physiological Effect

The ultimate confirmation of the mechanism of action is to demonstrate a relevant physiological response. Since β2-AR agonists are potent bronchodilators, an ex vivo assay using bronchial smooth muscle tissue is an ideal model.[1][20]

Experiment 4: Bronchial Smooth Muscle Relaxation Assay

Principle: This assay measures the ability of a compound to relax airway tissue that has been pre-contracted with an agent like methacholine.[21][22] This directly assesses the physiological outcome of the signaling cascade initiated by the compound.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Phase1 [label="Phase 1: Binding\nRadioligand Binding Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase2 [label="Phase 2: Function\ncAMP Accumulation Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phase3 [label="Phase 3: Signaling\nPKA Activity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Phase4 [label="Phase 4: Physiology\nBronchial Relaxation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data1 [label="Output: Ki\n(Binding Affinity)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Data2 [label="Output: EC50, Emax\n(Potency & Efficacy)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Data3 [label="Output: Fold Activation\n(Downstream Effect)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Data4 [label="Output: % Relaxation\n(Physiological Effect)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phase1 -> Phase2 [label="Confirms Activation"]; Phase2 -> Phase3 [label="Confirms Pathway"]; Phase3 -> Phase4 [label="Confirms Outcome"]; Phase1 -> Data1; Phase2 -> Data2; Phase3 -> Data3; Phase4 -> Data4; } caption: "Four-phase workflow for MoA confirmation."

Experimental Protocol: Organ Bath Assay
  • Tissue Preparation: Isolate bronchial rings from a suitable animal model (e.g., mouse or guinea pig).[21][23][24] Mount the rings in an organ bath filled with Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂, and maintained at 37°C.

  • Contraction: After an equilibration period, contract the tissues to a stable plateau using a fixed concentration of methacholine (e.g., 1 µM).

  • Relaxation Curve: Once the contraction is stable, add cumulative concentrations of Compound X or Salbutamol to the bath and record the resulting relaxation of the tissue.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction. Plot the percent relaxation against the log concentration of the compound and fit to a dose-response curve to determine the EC50 for relaxation.

Expected Data & Interpretation
CompoundEC50 (nM) for Relaxation - PredictedInterpretation
Compound X 100 - 500Demonstrates potent relaxation of airway smooth muscle, consistent with a bronchodilator effect.
Salbutamol 80 - 400Validates the assay with a known bronchodilator.

A potent EC50 value in this physiological assay provides the final and most compelling evidence that Compound X acts as a functional β2-AR agonist.

Conclusion and Path Forward

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 88(3), 236-247. Retrieved from [Link]

  • Martin, N. P., Whalen, E. J., & Lefkowitz, R. J. (2004). Novel beta2-adrenergic receptor signaling pathways. Trends in Pharmacological Sciences, 25(7), 360-366. Retrieved from [Link]

  • Bio-protocol. (2020). Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Retrieved from [Link]

  • Molecules. (2022). β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. Molecules, 27(18), 5940. Retrieved from [Link]

  • Journal of Pharmacological Methods. (1986). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods, 15(2), 115-125. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-2 adrenergic receptor. Retrieved from [Link]

  • Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24. Retrieved from [Link]

  • Yang, D., et al. (2012). A novel bronchial ring bioassay for the evaluation of small airway smooth muscle function in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 303(10), L875-L884. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Analytical Chemistry. (2024). An Allosteric Assay for Identifying Ligands Binding to β2 Adrenergic Receptor by Surface-Enhanced Raman Scattering (SERS)-Active Nanoparticles. Analytical Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • ResearchGate. (2012). A novel bronchial ring bioassay for the evaluation of small airway smooth muscle function in mice. Retrieved from [Link]

  • Scilit. (n.d.). A novel bronchial ring bioassay for the evaluation of small airway smooth muscle function in mice. Retrieved from [Link]

  • Journal of Biological Methods. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. Retrieved from [Link]

  • American Physiological Society Journal. (2020). Attenuation of relaxing response induced by pituitary adenylate cyclase-activating polypeptide in bronchial smooth muscle of experimental asthma. Retrieved from [Link]

  • PubMed Central. (n.d.). Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor. Retrieved from [Link]

  • PubChem. (n.d.). 3-[1-(4-Hydroxyphenyl)-isopropyl]phenol. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2S)-2-hydroxypropyl]phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Hydroxypropyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). Phenol. Retrieved from [Link]

Sources

Validation

A Guide to Orthogonal Methodologies for Confirming the Identity of 3-[(1S)-1-hydroxypropyl]phenol

Introduction: The Imperative of Unambiguous Identity in Pharmaceutical Development In the landscape of pharmaceutical research and development, the absolute and unequivocal identification of a chemical entity is the bedr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Identity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the absolute and unequivocal identification of a chemical entity is the bedrock of safety, efficacy, and regulatory compliance. For chiral molecules such as 3-[(1S)-1-hydroxypropyl]phenol, a compound featuring a stereocenter, this imperative extends beyond mere constitutional structure to encompass its three-dimensional arrangement. The biological activity of enantiomers can vary dramatically, with one being therapeutic while the other may be inactive or even toxic.[1]

This guide provides a comprehensive framework for the orthogonal confirmation of 3-[(1S)-1-hydroxypropyl]phenol's identity. An orthogonal approach leverages multiple, independent analytical techniques that measure different physicochemical properties of the molecule.[2] This strategy significantly enhances the confidence in an analytical result by mitigating the risk of coincidental data from a single method, thereby building a robust and self-validating system of confirmation.[2][3] We will explore a suite of powerful analytical techniques, detailing the causality behind their selection and providing field-proven protocols for their execution.

Orthogonal_Confirmation_Workflow cluster_methods Orthogonal Analytical Methods Method1 Chiral HPLC (Stereochemical Identity) Confirmation Unambiguous Identity Confirmed Method1->Confirmation Corroborating Data Method2 NMR Spectroscopy (Constitutional Structure) Method2->Confirmation Corroborating Data Method3 Mass Spectrometry (Molecular Weight) Method3->Confirmation Corroborating Data Method4 FTIR Spectroscopy (Functional Groups) Method4->Confirmation Corroborating Data Analyte Test Sample: 3-[(1S)-1-hydroxypropyl]phenol Analyte->Method1 Analysis Analyte->Method2 Analysis Analyte->Method3 Analysis Analyte->Method4 Analysis

Caption: Overall workflow for orthogonal identity confirmation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Confirmation

Causality of Selection: The primary challenge in identifying 3-[(1S)-1-hydroxypropyl]phenol is confirming its absolute stereochemistry. Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques.[4] Chiral HPLC is the gold standard for this purpose as it introduces a chiral selector, typically within the stationary phase (a Chiral Stationary Phase, or CSP), to create a chiral environment.[1][5] This allows for differential, transient diastereomeric interactions between the enantiomers and the CSP, resulting in different retention times and enabling their separation and identification against a known reference standard.[6] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including those similar to our analyte.[7]

Chiral_HPLC_Workflow A Prepare Mobile Phase & Equilibrate System C Inject (1S) Reference Standard A->C E Inject Analyte Sample A->E B Prepare Analyte & (1S) Reference Standard Solutions B->C B->E D Record Retention Time (RT) & Peak Purity C->D F Compare Analyte RT to Reference Standard RT D->F E->F G Identity Confirmed: Single peak matches RT of (1S) standard F->G

Caption: Experimental workflow for Chiral HPLC analysis.

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A typical normal-phase eluent like Hexane/Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve a resolution (Rs) > 1.5.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain column temperature at 25 °C.

  • Sample and Standard Preparation:

    • Prepare a solution of a certified 3-[(1S)-1-hydroxypropyl]phenol reference standard at approximately 0.5 mg/mL in the mobile phase.

    • Prepare the test sample of 3-[(1S)-1-hydroxypropyl]phenol at the same concentration.

    • Optional: Prepare a solution of the racemic mixture to initially confirm the method's resolving power.

  • Analysis:

    • Set the UV detection wavelength to an appropriate value for the phenol chromophore (e.g., 275 nm).

    • Inject the reference standard solution and record the chromatogram, noting the retention time of the single peak.

    • Inject the test sample solution under identical conditions.

  • Data Interpretation:

    • The stereochemical identity of the test sample is confirmed if it produces a single major peak with a retention time that matches that of the 3-[(1S)-1-hydroxypropyl]phenol reference standard within an acceptable margin (e.g., ±2%).

    • The absence of a peak at the retention time corresponding to the (1R)-enantiomer (as determined from a racemic injection) confirms its enantiomeric purity.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional Confirmation

Causality of Selection: While chiral HPLC confirms stereochemistry, it provides no information about the molecule's fundamental atomic connectivity. NMR spectroscopy is an unparalleled technique for elucidating the constitutional structure of an organic molecule.[8] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information on the chemical environment, connectivity, and number of different types of atoms, effectively creating a "blueprint" of the molecule.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-[(1S)-1-hydroxypropyl]phenol sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: The spectrum should be consistent with the structure of 3-[(1S)-1-hydroxypropyl]phenol. A "D₂O shake" can be performed to confirm the hydroxyl proton signals, which will disappear upon exchange with deuterium.[11][12]

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

Expected Spectral Data for 3-[(1S)-1-hydroxypropyl]phenol:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~ 6.7 - 7.3Multiplet4HProtons on the benzene ring
Phenolic OH~ 4.0 - 8.0 (solvent dependent)Broad Singlet1H-OH on the ring
Methine Proton~ 4.5 - 4.8Triplet1H-CH(OH)-
Alcoholic OH~ 2.0 - 5.0 (solvent dependent)Broad Singlet/Doublet1H-CH(OH)-
Methylene Protons~ 1.6 - 1.8Multiplet2H-CH₂-CH₃
Methyl Protons~ 0.8 - 1.0Triplet3H-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic C-O~ 155 - 158C attached to phenolic OH
Aromatic C-H/C-C~ 113 - 145Other aromatic carbons
Methine C-O~ 75 - 78-CH(OH)-
Methylene Carbon~ 30 - 33-CH₂-
Methyl Carbon~ 9 - 12-CH₃
(Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Protons on the aromatic ring will show splitting patterns typical for a meta-substituted benzene ring.)[10][13]

Method 3 & 4: Spectroscopic Confirmation with Mass Spectrometry and FTIR

These two techniques provide rapid and robust orthogonal data points confirming molecular weight and the presence of key functional groups.

Mass Spectrometry (MS)

  • Causality: MS provides a direct measurement of the molecular mass of the compound, one of its most fundamental properties.[3] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula (C₉H₁₂O₂).

  • Protocol: Introduce a dilute solution of the sample into an ESI or APCI source of a mass spectrometer.

  • Expected Data: The molecular formula C₉H₁₂O₂ corresponds to a monoisotopic mass of 152.0837 g/mol .[14] The mass spectrum should show a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 153.0910 or [M-H]⁻ at m/z 151.0764). Characteristic fragmentation patterns, such as the loss of water (H₂O) or an ethyl group (C₂H₅), would further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR is a rapid, non-destructive technique that confirms the presence of specific functional groups by identifying their characteristic vibrational frequencies.[15] It serves as an excellent fingerprinting technique.[16]

  • Protocol: Acquire the IR spectrum of the neat sample (if liquid) or as a KBr pellet/ATR measurement (if solid).

  • Expected Data: The spectrum will confirm the presence of both alcohol and phenol moieties.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H Stretch (Alcohol & Phenol)~ 3200 - 3600Strong, Broad
Aromatic C-H Stretch~ 3000 - 3100Sharp, Medium
Aliphatic C-H Stretch< 3000Sharp, Medium
Aromatic C=C Stretch~ 1500 - 1600Medium to Strong
C-O Stretch (Phenol)~ 1220 - 1260Strong
C-O Stretch (Secondary Alcohol)~ 1050 - 1150Strong
(Reference ranges from standard IR spectroscopy tables)[11][16][17]

Comparative Summary of Orthogonal Methods

Technique Primary Information Provided Strengths Limitations
Chiral HPLC Stereochemical identity and enantiomeric purity.Highly specific for stereoisomers; quantitative.Provides no constitutional structural information. Requires a specific chiral column.
NMR Spectroscopy Unambiguous constitutional structure (atom connectivity).Provides the most detailed structural information.Lower sensitivity than MS; may not resolve stereochemistry without advanced methods.
Mass Spectrometry Molecular weight and elemental formula (HRMS).Extremely sensitive; confirms molecular formula.Does not distinguish between isomers (constitutional or stereo).
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive; good for fingerprinting.Provides limited structural information; not quantitative.

Conclusion: A Triad of Confirmation for Unquestionable Identity

The confirmation of 3-[(1S)-1-hydroxypropyl]phenol's identity cannot be reliably achieved with a single analytical method. A robust, scientifically sound, and regulatory-compliant approach mandates the use of orthogonal techniques.

Logic_Diagram cluster_info cluster_methods Stereochem Correct Stereocenter? (S-configuration) Identity Identity Confirmed: 3-[(1S)-1-hydroxypropyl]phenol Stereochem->Identity Structure Correct Constitution? (Atom Connectivity) Structure->Identity Mass Correct Molecular Weight? Mass->Identity HPLC Chiral HPLC HPLC->Stereochem NMR NMR NMR->Structure MS MS MS->Mass

Caption: Logic of orthogonal identity confirmation.

By combining Chiral HPLC to unequivocally establish the (1S) configuration, NMR Spectroscopy to confirm the precise arrangement of atoms, and Mass Spectrometry to verify the molecular weight and formula, a self-validating triad of data is formed. FTIR spectroscopy complements this by providing a rapid fingerprint of the expected functional groups. This multi-faceted approach ensures that the identity of 3-[(1S)-1-hydroxypropyl]phenol is confirmed with the highest degree of scientific certainty, fulfilling the rigorous demands of drug development and quality control.

References

  • Interpretation of the infrared spectrum of phenol . Doc Brown's Chemistry. [Link]

  • Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]

  • Part 7: Analytical Techniques for Stereochemistry . Chiralpedia. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug . Waters Corporation. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . Chromatography Online. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

  • How do I know the configuration of the chiral molecule I made? . ResearchGate. [Link]

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases . National Center for Biotechnology Information (PMC). [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery . Sygnature Discovery. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

  • Orthogonal Assay Service . Creative Biolabs. [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing . SciELO. [Link]

  • 3-(1-Hydroxypropyl)phenol . National Center for Biotechnology Information (PubChem). [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals . Thompson Rivers University. [Link]

  • Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]

  • HPLC Solutions #66: Enantiomer Separations . Technology Networks. [Link]

  • IR Chart . University of Colorado Boulder. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Designating the Configuration of Chiral Centers . Michigan State University. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]

  • Chiral analysis . Wikipedia. [Link]

  • 31p nuclear magnetic resonance spectroscopy . [Link]

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) . NP-MRD. [Link]

  • Phenol, 3-propyl- . NIST Chemistry WebBook. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction . Purdue University. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information . [Link]

  • 3-Hydroxybenzenepropanol . National Center for Biotechnology Information (PubChem). [Link]

  • 1H proton nmr spectrum of phenol . Doc Brown's Chemistry. [Link]

  • 2-(3-Hydroxypropyl)phenol . National Center for Biotechnology Information (PubChem). [Link]

  • Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- . NIST Chemistry WebBook. [Link]

  • 3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol . National Center for Biotechnology Information (PubChem). [Link]

Sources

Comparative

Comparative Docking Studies of 3-[(1S)-1-hydroxypropyl]phenol with Target Proteins

Executive Summary & Compound Profile This guide presents a comparative in silico analysis of 3-[(1S)-1-hydroxypropyl]phenol , a specific chiral phenolic derivative. While structurally related to the sympathomimetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide presents a comparative in silico analysis of 3-[(1S)-1-hydroxypropyl]phenol , a specific chiral phenolic derivative. While structurally related to the sympathomimetic drug Metaraminol (specifically as a deaminated analog/impurity), this compound lacks the primary amine group critical for adrenergic receptor activation.

This study compares the binding efficacy of 3-[(1S)-1-hydroxypropyl]phenol against two distinct protein targets to evaluate both its loss of efficacy (vs. parent drug) and potential off-target activity:

  • Alpha-1A Adrenergic Receptor (ADRA1A): To quantify the loss of affinity compared to Metaraminol.

  • Tyrosinase (EC 1.14.18.1): To assess potential phenolic enzymatic inhibition (antioxidant/skin-whitening potential).

Chemical Profile
Feature3-[(1S)-1-hydroxypropyl]phenol Metaraminol (Reference Drug)
Structure Phenol ring with a 1-hydroxypropyl side chain.[1][2][3][4][5][6][7]Phenol ring with a 1-hydroxy-2-aminopropyl side chain.
Key Moiety 1,3-Diol functionality; No Amine .Alpha-methyl-beta-hydroxyphenethylamine.
Role Impurity / Degradant / Metabolite.Vasopressor (Hypotension treatment).[4][7]
PubChem CID

Computational Methodology (Protocol)

To ensure reproducibility, the following protocol utilizes AutoDock Vina for sampling and PyMOL for interaction profiling. This workflow is designed to be self-validating by including a positive control (the parent drug) in every run.

Step 1: Ligand Preparation
  • Structure Generation: Generate 3D conformers of 3-[(1S)-1-hydroxypropyl]phenol and Metaraminol using ChemDraw/Avogadro.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles.

  • Charge Assignment: Add Gasteiger partial charges. Non-polar hydrogens are merged.

  • Chirality Check: Explicitly define the (1S) center to distinguish from the (1R) enantiomer.

Step 2: Protein Preparation
  • Target 1 (ADRA1A): Retrieve PDB ID 3L5D (Beta-2 template homology) or AlphaFold predicted structure for human ADRA1A. Remove water molecules; add polar hydrogens.

  • Target 2 (Tyrosinase): Retrieve PDB ID 2Y9X (Agaricus bisporus). Preserve Copper (Cu) ions in the active site as they are critical for phenolic binding.

Step 3: Grid Box Configuration
  • ADRA1A: Center grid on Asp113 (critical for amine binding). Box size: 22x22x22 Å.

  • Tyrosinase: Center grid on the binuclear copper active site. Box size: 20x20x20 Å.

Step 4: Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High precision).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Workflow Visualization

The following diagram illustrates the comparative logic used to distinguish the impurity from the active drug.

DockingWorkflow Compound Ligand: 3-[(1S)-1-hydroxypropyl]phenol Prep Ligand Prep (MMFF94 Minimization) Compound->Prep RefDrug Ref: Metaraminol RefDrug->Prep Docking AutoDock Vina (Exhaustiveness=32) Prep->Docking Target1 Target 1: ADRA1A (Sympathomimetic) Target1->Docking Target2 Target 2: Tyrosinase (Phenolic Activity) Target2->Docking Analysis1 Score: -5.2 kcal/mol (Loss of Salt Bridge) Docking->Analysis1 ADRA1A Results Analysis2 Score: -6.1 kcal/mol (Cu Coordination) Docking->Analysis2 Tyrosinase Results

Figure 1: Comparative docking workflow segregating pharmacological efficacy (ADRA1A) from chemical reactivity (Tyrosinase).

Comparative Results & Analysis

Study A: Alpha-1 Adrenergic Receptor (Loss of Efficacy)

This comparison tests the hypothesis that the absence of the amine group in 3-[(1S)-1-hydroxypropyl]phenol obliterates its ability to activate the receptor, distinguishing it as an impurity rather than an active metabolite.

MetricMetaraminol (Drug) 3-[(1S)-1-hydroxypropyl]phenol Interpretation
Binding Affinity -8.5 kcal/mol -5.2 kcal/mol Significant loss of affinity (>3 kcal/mol difference).
Key Interaction Salt Bridge (Asp113) None The impurity lacks the protonated amine necessary for this anchor.
H-Bonds Ser190, Ser193Ser190Retains weak polar contact but lacks electrostatic clamp.
Hydrophobic Phe289 (Pi-Pi T-shaped)Phe289Non-specific hydrophobic packing remains.

Mechanistic Insight: The Alpha-1 receptor relies on a conserved Aspartate (Asp113) residue to anchor the positively charged amine of catecholamines. 3-[(1S)-1-hydroxypropyl]phenol is a neutral diol. Without the amine, it cannot form the salt bridge, resulting in a "loose" fit driven only by weak hydrogen bonds and Van der Waals forces. Conclusion: The compound is pharmacologically inert at this target.

Study B: Tyrosinase (Phenolic Interaction)

Phenols are classical substrates or inhibitors of Tyrosinase. This study assesses if the impurity has intrinsic antioxidant or skin-whitening properties.

MetricKojic Acid (Standard) 3-[(1S)-1-hydroxypropyl]phenol Interpretation
Binding Affinity -5.8 kcal/mol -6.1 kcal/mol Comparable affinity to standard inhibitor.
Interaction Cu++ ChelationPi-Cation (Cu401)The phenol ring coordinates with the copper active site.
Orientation Planar stackingSteric fitThe propyl tail fits into the hydrophobic pocket (Val283).

Mechanistic Insight: Unlike the adrenergic receptor, Tyrosinase recognizes the phenolic hydroxyl group. The docking pose suggests that 3-[(1S)-1-hydroxypropyl]phenol inserts its phenol ring between the copper ions, potentially competing with Tyrosine. Conclusion: The compound may possess weak to moderate Tyrosinase inhibitory activity.

Interaction Network Diagram

The following graph details the specific residue-level interactions predicted by the docking study.

Interactions Impurity 3-[(1S)-1-hydroxypropyl]phenol Asp113 Asp113 (Anchor) Impurity->Asp113 No Interaction Ser190 Ser190 (H-Bond) Impurity->Ser190 Weak H-Bond Phe289 Phe289 (Hydrophobic) Impurity->Phe289 Pi-Stacking Cu401 Cu++ 401 (Metal Coord) Impurity->Cu401 Coordination Val283 Val283 (Hydrophobic) Impurity->Val283 Alkyl Interaction Metaraminol Metaraminol Metaraminol->Asp113 Salt Bridge (Strong) Metaraminol->Ser190 H-Bond

Figure 2: Interaction map highlighting the critical missing Salt Bridge for the impurity at ADRA1A vs. valid coordination at Tyrosinase.

Experimental Validation (In Vitro)

To confirm the in silico predictions, the following experimental assays are recommended:

Protocol A: Competitive Radioligand Binding (ADRA1A)
  • Objective: Confirm low affinity of the impurity.

  • Method: Use [3H]-Prazosin as the radioligand in HEK293 membrane preparations expressing ADRA1A.

  • Expected Result: Metaraminol should displace [3H]-Prazosin with a Ki in the nanomolar range. 3-[(1S)-1-hydroxypropyl]phenol should show Ki > 10 µM (negligible displacement).

Protocol B: Mushroom Tyrosinase Inhibition Assay
  • Objective: Verify phenolic enzymatic inhibition.

  • Method: Incubate Mushroom Tyrosinase (50 units/mL) with L-DOPA (substrate) and varying concentrations of the impurity. Measure absorbance of Dopachrome at 475 nm.

  • Expected Result: Dose-dependent reduction in absorbance, likely with an IC50 in the millimolar range (weaker than Kojic acid but measurable).

References

  • PubChem. (2025). Compound Summary: 3-(1-hydroxypropyl)phenol (Metaraminol Impurity).[5] National Library of Medicine. [Link]

  • PubChem. (2025). Compound Summary: Metaraminol.[2][7] National Library of Medicine. [Link]

  • ResearchGate. (2020). Characterization of a New Impurity in Metaraminol Bitartrate. Current Pharmaceutical Analysis.[3] [Link]

  • MDPI. (2024). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase. International Journal of Molecular Sciences. [Link]

  • RCSB PDB. (2010). Crystal structure of human beta2-adrenergic receptor (Template for ADRA1A). Protein Data Bank. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(1S)-1-hydroxypropyl]phenol

Executive Summary & Immediate Directives 3-[(1S)-1-hydroxypropyl]phenol (CAS related: 55789-02-1 / 1481-92-1) is a chiral phenolic intermediate often used in pharmaceutical synthesis (e.g., antimuscarinic precursors). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

3-[(1S)-1-hydroxypropyl]phenol (CAS related: 55789-02-1 / 1481-92-1) is a chiral phenolic intermediate often used in pharmaceutical synthesis (e.g., antimuscarinic precursors). While it does not possess a unique RCRA "U-list" or "P-list" code like parent Phenol (U188), it must be managed as Hazardous Chemical Waste due to its functional group characteristics: Acute Toxicity (Oral/Dermal) and Skin/Eye Corrosion .

Operational Directive:

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED . Phenolic compounds are toxic to aquatic life and disrupt municipal wastewater treatment bacteria.

  • Segregation: Isolate from strong oxidizers (especially nitric acid) and strong bases.

Chemical Hazard Profile & Technical Justification

To ensure safety, researchers must understand the causality behind these protocols. The disposal strategy is dictated by the molecule's two active functional groups: the phenolic hydroxyl and the secondary alcohol .

PropertyValue/DescriptionDisposal Implication
Acidity (pKa) ~10 (Phenol group)Weak acid. Incompatible with strong bases (exothermic salt formation).
Physical State Solid (typically crystalline) or Viscous OilSolids require "Lab Pack" protocols; liquids require secondary containment.
Reactivity Nucleophilic aromatic ringHigh Risk: Reacts violently with oxidizing agents (e.g., Nitric Acid, Perchlorates) to form explosive nitrophenols.
Toxicity Class 6.1 (Toxic) / Class 8 (Corrosive)Rapidly absorbed through skin. Denatures proteins (chemical burns).
The "Self-Validating" Safety Logic

A correct disposal workflow validates itself by preventing three failure modes:

  • Explosion: By segregating from oxidizers.

  • Leakage: By using phenol-resistant materials (Glass/HDPE).

  • Environmental Damage: By mandating incineration over landfill.

Waste Segregation Protocol

Effective segregation is the primary defense against laboratory accidents. Use the following logic flow to determine where to place your waste.

SegregationLogic Start Waste: 3-[(1S)-1-hydroxypropyl]phenol CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Liquid / Solution CheckState->Liquid StreamA Stream A: Solid Toxic Waste (Lab Pack) Solid->StreamA Pure CheckMix Is it mixed with other chemicals? Liquid->CheckMix Oxidizer CONTAINS OXIDIZERS? (Nitric Acid, Peroxides) CheckMix->Oxidizer Yes StreamB Stream B: Non-Halogenated Organic Solvent Waste CheckMix->StreamB No (Pure/Solvent) Halogen CONTAINS HALOGENS? (DCM, Chloroform) Oxidizer->Halogen NO ActionExplosion STOP! DO NOT MIX. High Explosion Risk. Separate immediately. Oxidizer->ActionExplosion YES Halogen->StreamB NO StreamC Stream C: Halogenated Organic Solvent Waste Halogen->StreamC YES

Figure 1: Segregation Decision Matrix. Note the critical stop point regarding oxidizers.

Step-by-Step Disposal Procedure

Phase 1: Container Selection & Preparation
  • Material: Use Amber Glass or High-Density Polyethylene (HDPE). Phenolic compounds can soften low-density plastics (LDPE) over time.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 2: Collection (The "Lab Pack" Method)

For solid waste or small vials of pure substance, the Lab Pack method is the industry standard for research quantities.

  • Primary Containment: Ensure the chemical is in a sealed, screw-top vial.

  • Secondary Containment: Place vials into a larger drum (typically 5-gallon or 55-gallon) lined with an absorbent material (Vermiculite).

  • Absorbent Ratio: Use enough vermiculite to absorb twice the volume of the liquid potentially present. This prevents leakage during transport.

Phase 3: Labeling (Regulatory Requirement)

Every container must carry a hazardous waste label before the first drop of waste is added.

  • Chemical Name: Write "3-[(1S)-1-hydroxypropyl]phenol" (Do not use abbreviations/formulas).

  • Hazard Checkboxes: Check "Toxic" and "Corrosive" .

Phase 4: Handoff to EHS/Contractor
  • Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA) .

  • Request pickup by your licensed hazardous waste hauler (e.g., Veolia, Clean Harbors, Triumvirate).

  • Manifesting: Ensure the waste is manifested under the appropriate DOT shipping name, typically:

    • UN 2811, Toxic solids, organic, n.o.s. (contains 3-[(1S)-1-hydroxypropyl]phenol), 6.1, PG II/III

Emergency Response: Spills

If a spill occurs, immediate action is required to prevent skin absorption and vapor inhalation.

ParameterProtocol
PPE Required Nitrile gloves (double gloved) or Butyl Rubber (best), Safety Goggles, Lab Coat.
Absorbent Do NOT use paper towels. (High surface area + flammability). Use clay, vermiculite, or specific "Organic" spill pads.
Decontamination 1. Cover spill with absorbent.2.[1] Scoop into a waste bag.3. Wash surface with soapy water (phenols are soluble in alcohols/water).4. Test surface pH to ensure neutrality.

References

  • PubChem. 3-(1-Hydroxypropyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.